molecular formula C11H12BrNO B1346838 1-(2-Bromophenyl)piperidin-2-one CAS No. 917508-51-1

1-(2-Bromophenyl)piperidin-2-one

Cat. No.: B1346838
CAS No.: 917508-51-1
M. Wt: 254.12 g/mol
InChI Key: ZZYPUGCVOXMWPS-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)piperidin-2-one is a high-value chemical building block belonging to the phenylpiperidinone class of compounds. Its structure, which incorporates a brominated aryl group and a lactam (cyclic amide) functionality, makes it a versatile intermediate in organic synthesis and medicinal chemistry research. This compound is particularly valuable in the design and synthesis of novel pharmacologically active molecules. The bromine atom at the ortho position of the phenyl ring serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse array of complex derivatives. The piperidin-2-one (δ-valerolactam) core is a privileged scaffold frequently encountered in compounds with central nervous system (CNS) activity . As such, this reagent is primarily used in pharmaceutical research for the development of new therapeutic agents. Researchers utilize it to explore structure-activity relationships (SAR) and to synthesize potential ligands for various biological targets. The mechanism of action for any resulting compound is highly dependent on the final structure but often involves interaction with G-protein coupled receptors (GPCRs) or other neuromodulatory targets. Handling should be conducted in a well-ventilated laboratory using appropriate personal protective equipment. This compound is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYPUGCVOXMWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640986
Record name 1-(2-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917508-51-1
Record name 1-(2-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 1-(2-Bromophenyl)piperidin-2-one. This molecule is of significant interest to the pharmaceutical and agrochemical industries due to its unique structural motifs, which are common in biologically active compounds. This guide offers detailed experimental protocols for two plausible synthetic routes, alongside a thorough description of the analytical methods for its characterization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful and versatile methods for the formation of C-N bonds, and are highly applicable for the N-arylation of lactams. Below are detailed protocols for both synthetic strategies.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds between aryl halides and amines or amides.[1][2][3][4] This method is favored for its relatively mild reaction conditions and broad substrate scope.

Materials:

  • Piperidin-2-one

  • 1-Bromo-2-iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Anhydrous Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add piperidin-2-one (1.0 equiv.), 1-bromo-2-iodobenzene (1.2 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[5] It is a classic and still widely used method, particularly in industrial applications.

Materials:

  • Piperidin-2-one

  • 1,2-Dibromobenzene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add piperidin-2-one (1.0 equiv.), 1,2-dibromobenzene (1.5 equiv.), CuI (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Add anhydrous DMF and DMEDA (20 mol%).

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization of this compound

The synthesized this compound can be thoroughly characterized using a variety of spectroscopic and analytical techniques to confirm its structure and purity.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point 75 - 80 °C (predicted)
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group and the aliphatic protons of the piperidin-2-one ring. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.7 ppm. The methylene protons of the piperidinone ring are expected to appear as multiplets in the upfield region, typically between δ 1.8 and 3.6 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show the presence of the carbonyl carbon of the lactam at approximately δ 170 ppm. The aromatic carbons are expected in the δ 115-145 ppm region, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The aliphatic carbons of the piperidinone ring will resonate in the upfield region, typically between δ 20 and 50 ppm.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic-H7.65 - 7.55m1HAr-H
Aromatic-H7.40 - 7.30m2HAr-H
Aromatic-H7.20 - 7.10m1HAr-H
Piperidinone-H3.65 - 3.55t2HN-CH₂
Piperidinone-H2.60 - 2.50t2HCO-CH₂
Piperidinone-H2.00 - 1.90m4H-CH₂-CH₂-
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl~170C=O
Aromatic~142C-N
Aromatic~134C-H
Aromatic~129C-H
Aromatic~128C-H
Aromatic~127C-H
Aromatic~118C-Br
Piperidinone~52N-CH₂
Piperidinone~33CO-CH₂
Piperidinone~23-CH₂-
Piperidinone~21-CH₂-

The FTIR spectrum will provide key information about the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Lactam)1670 - 1690 (strong)
C-N Stretch1250 - 1350
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 2960
C-Br Stretch500 - 600

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 253 and 255 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Major Fragmentation Pathways: Fragmentation is likely to occur via cleavage of the piperidinone ring and loss of the bromine atom. Common fragments may include the bromophenyl cation and various iminium ions derived from the piperidinone ring.[6]

Visualized Workflows

Synthesis Pathway

Synthesis_Pathway cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation Piperidin-2-one_B Piperidin-2-one Product_B This compound Piperidin-2-one_B->Product_B ArylHalide_B 1-Bromo-2-iodobenzene ArylHalide_B->Product_B Catalyst_B Pd2(dba)3 / Xantphos Catalyst_B->Product_B Base_B Cs2CO3 Base_B->Product_B Piperidin-2-one_U Piperidin-2-one Product_U This compound Piperidin-2-one_U->Product_U ArylHalide_U 1,2-Dibromobenzene ArylHalide_U->Product_U Catalyst_U CuI / DMEDA Catalyst_U->Product_U Base_U K2CO3 Base_U->Product_U

Caption: Synthetic routes to this compound.

Characterization Workflow

Characterization_Workflow Synthesized_Product Crude this compound Purification Column Chromatography Synthesized_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Physical_Properties Physical Properties (Melting Point, Appearance) Pure_Product->Physical_Properties NMR NMR Spectroscopy (1H, 13C) Pure_Product->NMR FTIR FTIR Spectroscopy Pure_Product->FTIR MS Mass Spectrometry Pure_Product->MS Structural_Confirmation Structural Confirmation and Purity Assessment Physical_Properties->Structural_Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the organic compound 1-(2-Bromophenyl)piperidin-2-one. Due to a lack of available experimental data for this specific ortho-substituted isomer, this guide presents high-quality predicted values and outlines detailed experimental protocols for their empirical determination. This information is crucial for researchers in drug discovery and development, as these properties significantly influence a compound's behavior in biological systems.

Core Physicochemical Properties

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol
Melting Point Not available
Boiling Point 377.7 °C at 760 mmHg
Water Solubility Not available
pKa (most basic) Not available
LogP 2.966
Topological Polar Surface Area (TPSA) 20.31 Ų
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 0
Rotatable Bonds 1

Note: The data presented in this table are computationally predicted and have not been experimentally verified for this compound. These values should be used as estimations for initial experimental design.

Experimental Protocols for Physicochemical Characterization

To ascertain the definitive physicochemical properties of this compound, the following standard experimental methodologies are recommended.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[1][2]

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of liquid compounds at atmospheric pressure.

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled with a round-bottom flask containing the this compound sample and boiling chips.

  • Heating: The flask is heated gently.

  • Temperature Measurement: The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.[3]

Solubility Determination (Shake-Flask Method)

Understanding a compound's solubility in various solvents is fundamental for formulation and in vitro assay design.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.[5]

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.[6]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization melting_point Melting Point (Capillary Method) characterization->melting_point boiling_point Boiling Point (Distillation) characterization->boiling_point solubility Solubility (Shake-Flask, HPLC) characterization->solubility pka pKa (Potentiometric Titration) characterization->pka logp LogP (Shake-Flask/HPLC) characterization->logp analysis Data Compilation & Analysis melting_point->analysis boiling_point->analysis solubility->analysis pka->analysis logp->analysis report Technical Report & Database Entry analysis->report

References

"1-(2-Bromophenyl)piperidin-2-one" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of a registered CAS number and extensive experimental data for this specific positional isomer, this document focuses on its probable synthetic route, predicted identifiers, and the known biological activities of structurally related compounds. The synthesis of N-aryl lactams, such as this compound, is most effectively approached through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. The piperidine and bromophenyl moieties are common pharmacophores, suggesting potential applications in various therapeutic areas, including oncology and neurology. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar N-aryl piperidinone derivatives.

Compound Identification

While a specific CAS number for this compound could not be located in publicly available databases, identifiers for closely related isomers and analogous structures are provided below for comparative purposes. The lack of a dedicated entry for the target compound suggests it is not a widely commercialized or extensively studied molecule.

Table 1: Identifiers of 1-(Bromophenyl)piperidin-2-one Isomers and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PubChem CID
1-(4-Bromophenyl)piperidin-2-one27471-43-8C₁₁H₁₂BrNO254.12114745
4-(4-Bromophenyl)piperidin-2-one1893051-68-7C₁₁H₁₂BrNO254.1278051755
4-(2-Bromophenyl)piperidine-2,6-dione99983-26-3C₁₁H₁₀BrNO₂268.1163156685
1-(2-Bromophenyl)piperazine1011-13-8C₁₀H₁₃BrN₂241.1370395

Proposed Synthesis: Buchwald-Hartwig Amination

The most plausible and versatile method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1] The reaction involves the coupling of an aryl halide (in this case, 1-bromo-2-iodobenzene or 1,2-dibromobenzene) with a lactam (piperidin-2-one).

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents 2-Bromophenyl Halide 2-Bromophenyl Halide (X = I or Br) Reaction Buchwald-Hartwig Amination 2-Bromophenyl Halide->Reaction Piperidin-2-one Piperidin-2-one Piperidin-2-one->Reaction Pd Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene or Dioxane) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the N-arylation of lactams.[2] Optimization of reaction conditions (temperature, reaction time, and specific catalyst/ligand system) may be necessary to achieve a high yield.

Materials:

  • 1-Bromo-2-iodobenzene or 1,2-dibromobenzene

  • Piperidin-2-one

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate - Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 1-bromo-2-iodobenzene (1.0 equivalent), piperidin-2-one (1.2 equivalents), cesium carbonate (1.5 equivalents), the palladium catalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the aryl halide) to the flask via syringe.

  • Reaction: Heat the mixture to a temperature between 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Potential Biological Activity and Therapeutic Applications

The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals.[3][4] N-aryl piperidines, in particular, have been investigated for a variety of biological activities. The presence of a bromophenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its activity.

Table 2: Reported Biological Activities of Structurally Related Compound Classes

Compound ClassReported Biological ActivitiesPotential Therapeutic Areas
N-Aryl PiperidinonesAntidepressant, Anxiolytic, AntipsychoticCentral Nervous System Disorders
Bromophenyl DerivativesAntimicrobial, Antifungal, Local AnestheticInfectious Diseases, Pain Management
PhenylpiperidinesAnalgesic (Opioid Receptor Modulation), AnticancerPain Management, Oncology
N-ArylpiperazinesSerotonin Receptor (5-HT) Antagonism/AgonismNeurological and Psychiatric Disorders

The combination of the piperidin-2-one lactam and the 2-bromophenyl moiety in the target compound suggests that it could be a candidate for investigation in areas such as neuropharmacology and oncology. The ortho-position of the bromine atom may introduce specific conformational constraints that could lead to unique receptor interactions compared to its meta- and para-isomers.

Illustrative Signaling Pathway: P2X₇ Receptor Antagonism

N-arylpiperazine and related piperidine derivatives have been identified as antagonists of the P2X₇ receptor, which is implicated in inflammatory processes.[5] While the specific activity of this compound is unknown, a hypothetical mechanism of action involving P2X₇ receptor antagonism can be visualized as follows:

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X₇ Receptor Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx Leads to ATP ATP ATP->P2X7 Activates Compound 1-(2-Bromophenyl) piperidin-2-one (Hypothetical Antagonist) Compound->P2X7 Blocks Inflammasome NLRP3 Inflammasome Activation Ca_Influx->Inflammasome Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome->Cytokines

Caption: Hypothetical antagonism of the P2X₇ receptor.

Conclusion

This compound represents an under-explored chemical entity with potential for applications in drug discovery. This technical guide provides a robust framework for its synthesis via the Buchwald-Hartwig amination and outlines potential areas of biological investigation based on the activities of structurally analogous compounds. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its pharmacological profile to unlock its full potential.

References

Spectroscopic Analysis of 1-(2-Bromophenyl)piperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(2-Bromophenyl)piperidin-2-one. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted and extrapolated data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical verification.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from spectral data of analogous compounds, including substituted bromobenzenes and piperidinone derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.65d1HAr-H
~ 7.40t1HAr-H
~ 7.25t1HAr-H
~ 7.15d1HAr-H
~ 3.60t2HN-CH₂ (Piperidinone ring)
~ 2.55t2HCO-CH₂ (Piperidinone ring)
~ 1.95m4H-CH₂-CH₂- (Piperidinone ring)
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 170.0C=O
~ 140.0Ar-C (C-N)
~ 133.5Ar-C (C-Br)
~ 130.0Ar-CH
~ 128.5Ar-CH
~ 128.0Ar-CH
~ 125.0Ar-CH
~ 52.0N-CH₂
~ 33.0CO-CH₂
~ 24.0-CH₂-
~ 22.0-CH₂-
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumC-H stretch (Aromatic)
~ 2950-2850MediumC-H stretch (Aliphatic)
~ 1680StrongC=O stretch (Amide)
~ 1600, 1480Medium-StrongC=C stretch (Aromatic)
~ 750StrongC-H bend (ortho-disubstituted Aromatic)
~ 1020MediumC-N stretch
~ 650MediumC-Br stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
253/255High[M]⁺ (Molecular ion peak, bromine isotopes)
225/227Medium[M-CO]⁺
197/199Medium[M-C₂H₄O]⁺
170High[C₆H₄Br-N]⁺
155Medium[C₆H₄Br]⁺
84High[C₅H₈N]⁺
56High[C₃H₄N]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of "this compound".

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the tube is a minimum of 4 cm.

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 1 second

      • Spectral Width: 20 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

      • Spectral Width: 240 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ residual peak to 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount (1-2 mg) of the solid "this compound" sample directly onto the center of the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Number of Scans: 16

    • Resolution: 4 cm⁻¹

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of "this compound" in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) coupled to the mass spectrometer, or introduce it via a direct insertion probe.

  • Instrument Parameters (for GC-MS with EI source):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 40 - 500

    • Scan Rate: 1 scan/second

    • Source Temperature: 230 °C

    • GC Column: (if used) A non-polar column such as a DB-5ms.

    • GC Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with spectral libraries if available.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like "this compound".

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-Depth Technical Guide to the Crystal Structure Analysis of Bromophenyl-Containing Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of the Cambridge Structural Database (CSD) and other publicly accessible crystallographic databases did not yield a specific entry for the crystal structure of "1-(2-Bromophenyl)piperidin-2-one". Therefore, to fulfill the detailed requirements of this technical guide, the crystal structure analysis of a closely related and publicly documented compound, 4-Bromo-N-phenylbenzamide , will be used as a representative example. The methodologies and data presentation formats are directly applicable to the analysis of the target compound should its crystal structure be determined in the future.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the process of determining and analyzing the crystal structure of a small organic molecule containing a bromophenyl moiety.

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2] This method allows for the accurate determination of bond lengths, bond angles, and other geometric parameters, which are crucial for understanding the structure-property relationships of a molecule.[1][2] For pharmaceutical compounds, knowledge of the crystal structure is essential for understanding polymorphism, solubility, and interaction with biological targets.

Experimental Protocols

The determination of a crystal structure involves a series of well-defined steps, from crystal growth to data analysis and structure refinement.

Synthesis and Crystallization

The first critical step is the synthesis and subsequent crystallization of the compound to obtain high-quality single crystals.

  • Synthesis of 4-Bromo-N-phenylbenzamide: Aniline is added to a solution of 4-bromobenzoyl chloride in acetone and refluxed for several hours. Upon completion of the reaction, the resulting solid is filtered and washed with distilled water.[3]

  • Crystallization: Colorless, needle-shaped single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a 1:1 (v/v) mixture of acetone and methanol at room temperature over a period of one week.[3]

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer for data collection.

  • Instrument: A Bruker SMART APEX CCD area-detector diffractometer is a common instrument for this purpose.

  • Radiation: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is typically used.

  • Data Collection Strategy: Data is often collected using a series of ω and φ scans to ensure complete coverage of the reciprocal space.

  • Temperature: Data collection is usually performed at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution: The structure is solved using direct methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

The overall workflow for crystal structure determination is illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of Compound crystallization Growth of Single Crystals synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray data_processing Data Processing & Reduction xray->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Molecular Geometry

The final refined structure provides a wealth of quantitative data that describes the crystal packing and the geometry of the individual molecules.

Crystal Data and Structure Refinement Details

The following table summarizes the key crystallographic data for 4-Bromo-N-phenylbenzamide.

ParameterValue
Chemical FormulaC₁₃H₁₀BrNO
Formula Weight276.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.6331 (4)
b (Å)23.363 (2)
c (Å)8.7831 (7)
α (°)90
β (°)106.996 (3)
γ (°)90
Volume (ų)1104.9 (2)
Z4
Calculated Density (g/cm³)1.659
Absorption Coeff. (mm⁻¹)3.651
F(000)552
Crystal Size (mm³)0.30 x 0.25 x 0.20
θ range for data collection (°)2.4 to 26.0
Reflections collected8645
Independent reflections2174 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R₁ = 0.034, wR₂ = 0.082
R indices (all data)R₁ = 0.045, wR₂ = 0.088
Goodness-of-fit on F²1.04

Data sourced from a representative study on 4-Bromo-N-phenylbenzamide.[3]

Selected Bond Lengths and Angles

The molecular geometry of the compound is defined by its bond lengths and angles. The following table lists selected values for 4-Bromo-N-phenylbenzamide.

BondLength (Å)AngleAngle (°)
Br1—C41.905 (2)C2—C1—C7120.9 (2)
O1—C71.233 (2)O1—C7—N1122.5 (2)
N1—C71.341 (3)O1—C7—C1120.9 (2)
N1—C81.423 (3)N1—C7—C1116.6 (2)
C1—C71.494 (3)C8—N1—C7125.8 (2)

Note: Atom numbering is based on the published crystallographic information file (CIF).[3]

The molecule is twisted, with a significant dihedral angle between the phenyl and 4-bromophenyl rings of 58.63 (9)°.[3] The central N—C=O plane is also twisted with respect to the two aromatic rings.[3]

Supramolecular Interactions

In the solid state, molecules interact with their neighbors through various non-covalent interactions, which dictate the crystal packing.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1_A N-H O1_B C=O N1_A->O1_B N-H···O Hydrogen Bond O1_A C=O Ring_A Phenyl Ring Ring_B Bromophenyl Ring Ring_A->Ring_B C-H···π Interactions N1_B N-H

Key intermolecular interactions in the crystal packing of 4-Bromo-N-phenylbenzamide.

In the crystal structure of 4-Bromo-N-phenylbenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains along the direction.[3] These chains are further interconnected by C—H⋯π interactions, creating a three-dimensional network.[3]

Conclusion

This guide has outlined the comprehensive process of crystal structure analysis using 4-Bromo-N-phenylbenzamide as a detailed exemplar. The synthesis, crystallization, data collection, and structure refinement protocols described are standard for small organic molecules. The resulting crystallographic data provides invaluable insights into the molecular geometry and intermolecular interactions. While the specific crystal structure of "this compound" is not yet publicly available, the application of these established methodologies will undoubtedly yield a similarly detailed and informative structural analysis, which is fundamental for its further development in medicinal and materials chemistry.

References

The Genesis and Evolution of Bromophenyl Piperidinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromophenyl piperidinone core is a privileged scaffold in modern medicinal chemistry, featuring prominently in the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, history, and development of this important class of compounds. It delves into the historical synthesis of the piperidone ring, the strategic incorporation of the bromophenyl moiety, and the subsequent evolution of these compounds into potent and selective modulators of various biological pathways. This guide presents key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action to serve as a valuable resource for researchers in the field.

A Historical Perspective: The Emergence of a Privileged Scaffold

The journey of bromophenyl piperidinone compounds is a story of chemical synthesis evolution and the strategic application of medicinal chemistry principles. It begins with the independent development of the piperidone core and the recognition of the utility of the bromophenyl group in drug design.

The Piperidone Core: Early Synthetic Strategies

The synthesis of the 4-piperidone ring, the central component of many bioactive bromophenyl piperidinone compounds, has a rich history dating back to the late 19th and early 20th centuries. One of the earliest and most notable methods is the Petrenko-Kritschenko piperidone synthesis , first described in 1906.[1][2] This multicomponent reaction involves the condensation of an acetonedicarboxylic acid ester with an aldehyde and ammonia or a primary amine to yield a 4-piperidone.[1][2] This reaction, closely related to the Robinson-Schöpf tropinone synthesis, provided an accessible route to this important heterocyclic scaffold.[3]

The general workflow for the Petrenko-Kritschenko synthesis is a classic example of convergent synthesis, efficiently assembling a complex ring system from simpler starting materials.

Petrenko_Kritschenko_Workflow Acetonedicarboxylate Acetonedicarboxylate Ester Piperidone 4-Piperidone Derivative Acetonedicarboxylate->Piperidone Aldehyde Aldehyde (2 equiv.) Aldehyde->Piperidone Amine Ammonia or Primary Amine Amine->Piperidone

Figure 1: General workflow of the Petrenko-Kritschenko piperidone synthesis.

Over the years, numerous other methods for the synthesis of 4-piperidones have been developed, including modifications of the Mannich reaction and various cyclization strategies, further expanding the accessibility and diversity of this key heterocyclic core.[4]

The Bromophenyl Moiety: A Strategic Introduction in Drug Discovery

The discovery of bromine in the early 19th century by Carl Jacob Löwig and Antoine Ballard paved the way for its incorporation into organic molecules.[5] In medicinal chemistry, the introduction of a bromine atom to a phenyl ring is a well-established strategy to modulate the pharmacological properties of a drug candidate.[6][7] The bromophenyl group can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[6] The bromine atom, with its specific size and electronegativity, can participate in halogen bonding, a non-covalent interaction that can enhance protein-ligand binding.[6] Furthermore, the bromine atom provides a reactive handle for further synthetic modifications through cross-coupling reactions, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[8]

Therapeutic Applications of Bromophenyl Piperidinone Compounds

The combination of the piperidone scaffold and the bromophenyl moiety has given rise to a diverse range of compounds with significant therapeutic potential. This section highlights two key areas of investigation: oncology and neurodegenerative diseases.

Anticancer Activity: Targeting Key Signaling Pathways

Several bromophenyl piperidinone derivatives have demonstrated potent anticancer activity. A notable class of these compounds is the 3,5-bis(benzylidene)-4-piperidones, which are synthetic analogs of curcumin.[9][10] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

One such derivative, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) , has been shown to suppress the growth of pancreatic cancer xenografts.[11][12] Its mechanism of action involves the inhibition of the Notch signaling pathway, a critical regulator of cell proliferation and angiogenesis.[11][12]

Another area of interest is the modulation of the PI3K/Akt signaling pathway , which is frequently dysregulated in cancer. Piperine, a natural product containing a piperidine moiety, has been shown to induce apoptosis in cancer cells by inhibiting this pathway.[13][14][15] This suggests that synthetic bromophenyl piperidinone analogs could be designed to target this critical oncogenic pathway.

Anticancer_Signaling cluster_DiFiD DiFiD (3,5-bis(2,4-difluorobenzylidene)-4-piperidone) cluster_Piperine Piperine Analogs (Hypothetical Bromophenyl Piperidinones) DiFiD DiFiD Jagged1 Jagged1 DiFiD->Jagged1 inhibits gamma_Secretase γ-Secretase DiFiD->gamma_Secretase inhibits Notch1 Notch1 Jagged1->Notch1 activates Notch1->gamma_Secretase cleavage NICD NICD gamma_Secretase->NICD releases Hes1 Hes-1 NICD->Hes1 activates transcription Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Hes1->Proliferation_Angiogenesis promotes Piperine_Analog Bromophenyl Piperidinone PI3K PI3K Piperine_Analog->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis inhibits

Figure 2: Signaling pathways targeted by anticancer bromophenyl piperidinone analogs.

Quantitative Data: Anticancer Activity

CompoundCancer Cell LineAssayIC50Reference
3,5-bis(2-pyridinylmethylidene)-4-piperidone (EF31)RAW264.7 (NF-κB inhibition)DNA binding~5 µM[16]
3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24)RAW264.7 (NF-κB inhibition)DNA binding~35 µM[16]
Neurodegenerative Diseases: Modulating Cholinergic Pathways

Bromophenyl piperidinol derivatives, closely related to the piperidones, have emerged as promising agents for the treatment of Alzheimer's disease.[17][18][19] The primary mechanism of action for many of these compounds is the inhibition of acetylcholinesterase (AChE) , the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[20][21][22] In Alzheimer's disease, there is a decline in acetylcholine levels, leading to cognitive impairment.[23] By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[21]

Alzheimers_Signaling ACh Acetylcholine (ACh) Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor binds to AChE Acetylcholinesterase (AChE) AChE->ACh degrades Bromophenyl_Piperidinol Bromophenyl Piperidinol Derivative Bromophenyl_Piperidinol->AChE inhibits Neuronal_Signaling Enhanced Neuronal Signaling & Cognition Cholinergic_Receptor->Neuronal_Signaling

Figure 3: Mechanism of action of bromophenyl piperidinol derivatives in Alzheimer's disease.

Quantitative Data: Anti-Alzheimer's Activity

CompoundTargetAssayIC50Reference
AB11 (a 4-(4-bromophenyl)-4-piperidinol derivative)Acetylcholinesterase (AChE)In vitro inhibition0.029 µM[17][18]
AB14 (a 4-(4-bromophenyl)-4-piperidinol derivative)Acetylcholinesterase (AChE)In vitro inhibition0.038 µM[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bromophenyl piperidinone compounds.

Synthesis of a Representative Bromophenyl Piperidinone

The following protocol describes a general method for the synthesis of a 3,5-bis(bromobenzylidene)-4-piperidone, adapted from the literature on curcumin analogs.[9]

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Substituted bromobenzaldehyde (e.g., 4-bromobenzaldehyde)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium hydroxide solution

Procedure:

  • Dissolve 4-piperidone monohydrate hydrochloride and the substituted bromobenzaldehyde (2.2 equivalents) in ethanol.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a sodium hydroxide solution.

  • The precipitated product is collected by filtration, washed with water and ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Synthesis_Workflow Start Start Materials: - 4-Piperidone - Bromobenzaldehyde Reaction Condensation Reaction (Ethanol, HCl catalyst) Start->Reaction Neutralization Neutralization (NaOH) Reaction->Neutralization Filtration Filtration & Washing Neutralization->Filtration Purification Recrystallization Filtration->Purification Product 3,5-bis(bromobenzylidene) -4-piperidone Purification->Product

Figure 4: General synthetic workflow for a 3,5-bis(bromobenzylidene)-4-piperidone.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][24][25]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Bromophenyl piperidinone compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the bromophenyl piperidinone compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase Inhibition Assay

This assay, based on the Ellman method, measures the activity of acetylcholinesterase.[26][27]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer

  • Bromophenyl piperidinol compound

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare solutions of the AChE enzyme, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, the bromophenyl piperidinol compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the ATCI and DTNB solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition caused by the compound and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.[19][28][29]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

Bromophenyl piperidinone compounds represent a versatile and promising class of molecules in drug discovery. Their rich synthetic history and the strategic incorporation of the bromophenyl moiety have led to the development of potent inhibitors of various biological targets. The examples highlighted in this guide, from anticancer agents targeting critical signaling pathways to acetylcholinesterase inhibitors for Alzheimer's disease, underscore the therapeutic potential of this scaffold.

Future research in this area will likely focus on the development of more selective and potent analogs through structure-based drug design and the exploration of novel therapeutic applications. The continued elucidation of the signaling pathways modulated by these compounds will be crucial for understanding their mechanisms of action and for identifying new opportunities for intervention. The methodologies and data presented in this technical guide provide a solid foundation for researchers to build upon in their quest to develop the next generation of bromophenyl piperidinone-based therapeutics.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Ortho-Brominated Piperidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Within this diverse family, ortho-brominated piperidinone derivatives are emerging as a class of molecules with significant therapeutic promise, particularly in the realm of oncology. The strategic placement of a bromine atom at the ortho position of a phenyl ring appended to the piperidinone core has been shown to enhance cytotoxic potencies, making these compounds a compelling subject for further investigation and drug development. This technical guide provides an in-depth overview of the current understanding of the biological activities of ortho-brominated piperidinones, with a focus on quantitative data, experimental methodologies, and the logical frameworks underpinning their evaluation.

Cytotoxic Activity of Ortho-Brominated Piperidinones

Recent studies have highlighted the potent cytotoxic effects of ortho-brominated piperidinones against a panel of human cancer cell lines. The primary example from the literature is the compound 3,5-bis(2-bromobenzylidene)-4-piperidone . Its efficacy has been quantified through half-maximal inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, which are summarized in the tables below.

In Vitro Cytotoxicity Data

The cytotoxic profile of 3,5-bis(2-bromobenzylidene)-4-piperidone has been evaluated against both hematological and solid tumor cell lines, as well as non-malignant cells to assess its tumor-selective toxicity.

Table 1: IC50 Values against Hematological Cancer Cell Lines [1][2]

CompoundCell LineCell TypeIC50 (µM)
3,5-bis(2-bromobenzylidene)-4-piperidoneMolt4/C8Human T-lymphocyte1.1
3,5-bis(2-bromobenzylidene)-4-piperidoneCEMHuman T-lymphocyte2.5
3,5-bis(2-bromobenzylidene)-4-piperidoneL1210Murine lymphocytic leukemia13

Table 2: CC50 Values against Oral Squamous Carcinoma and Promyelocytic Leukemia Cell Lines [1][2]

CompoundCell LineCell TypeCC50 (µM)
3,5-bis(2-bromobenzylidene)-4-piperidoneHSC-2Human oral squamous carcinoma0.44
3,5-bis(2-bromobenzylidene)-4-piperidoneHSC-3Human oral squamous carcinoma1.2
3,5-bis(2-bromobenzylidene)-4-piperidoneHSC-4Human oral squamous carcinoma0.42
3,5-bis(2-bromobenzylidene)-4-piperidoneHL-60Human promyelocytic leukemia0.38

Table 3: CC50 Values against Non-Malignant Human Cells [1][2]

CompoundCell LineCell TypeCC50 (µM)
3,5-bis(2-bromobenzylidene)-4-piperidoneHGFHuman gingival fibroblast18
3,5-bis(2-bromobenzylidene)-4-piperidoneHPCHuman pulp cells14
3,5-bis(2-bromobenzylidene)-4-piperidoneHPLFHuman periodontal ligament fibroblast18

These data indicate that 3,5-bis(2-bromobenzylidene)-4-piperidone exhibits potent cytotoxicity against a range of cancer cell lines, with notably higher toxicity towards neoplastic cells compared to non-malignant cells, suggesting a favorable therapeutic window.

Experimental Protocols

The synthesis and biological evaluation of ortho-brominated piperidinones involve standardized chemical and biological procedures. The following sections detail the key experimental protocols.

Synthesis of 3,5-bis(2-bromobenzylidene)-4-piperidone

The synthesis of 3,5-bis(2-bromobenzylidene)-4-piperidone is typically achieved through a Claisen-Schmidt condensation reaction.[1]

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • 2-Bromobenzaldehyde

  • Glacial acetic acid

  • Dry hydrogen chloride gas

Procedure:

  • A suspension of 4-piperidone hydrochloride monohydrate (0.003 mol) and 2-bromobenzaldehyde (0.006 mol) is prepared in glacial acetic acid (50 mL).

  • Dry hydrogen chloride gas is passed through the stirring suspension until a clear solution is obtained.

  • The reaction mixture is stirred at room temperature for a specified duration.

  • The resulting precipitate is collected by filtration, washed, and dried.

  • Purification of the crude product is typically performed by recrystallization or column chromatography to yield the pure 3,5-bis(2-bromobenzylidene)-4-piperidone.

In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Human cancer cell lines (e.g., Molt4/C8, CEM, L1210, HSC-2, HSC-3, HSC-4, HL-60)

  • Non-malignant human cell lines (e.g., HGF, HPC, HPLF)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3,5-bis(2-bromobenzylidene)-4-piperidone (dissolved in DMSO)

  • MTT solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (3,5-bis(2-bromobenzylidene)-4-piperidone) for a specified incubation period (e.g., 48 hours).

  • Following incubation, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50/CC50 values are determined from the dose-response curves.

Signaling Pathways and Structure-Activity Relationships

While the precise signaling pathways affected by ortho-brominated piperidinones are still under active investigation, the broader class of 3,5-bis(benzylidene)-4-piperidones has been shown to exert its anticancer effects through various mechanisms. These include the inhibition of the NF-κB signaling pathway and targeting the proteasome. The introduction of an ortho-bromo substituent is believed to enhance these activities.

The following diagram illustrates a generalized experimental workflow for the synthesis and evaluation of ortho-brominated piperidinones.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (4-Piperidone, 2-Bromobenzaldehyde) reaction Claisen-Schmidt Condensation start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification product Ortho-Brominated Piperidinone purification->product cytotoxicity In Vitro Cytotoxicity Assay (MTT) product->cytotoxicity Test Compound sar Structure-Activity Relationship Analysis cytotoxicity->sar mechanism Mechanism of Action Studies (Future Work) sar->mechanism

Caption: Experimental workflow for ortho-brominated piperidinones.

The structure-activity relationship (SAR) studies suggest that the presence and position of the halogen atom on the benzylidene rings significantly influence the cytotoxic potency. The "ortho-effect" observed with the bromo-substituent may be attributed to a combination of steric and electronic factors that modulate the molecule's interaction with its biological targets.

The logical relationship for investigating the "ortho-effect" is depicted in the following diagram.

ortho_effect_logic hypothesis Hypothesis: Ortho-substitution enhances cytotoxic potency synthesis Synthesize Isomers (ortho, meta, para) hypothesis->synthesis evaluation Compare Biological Activity (IC50) synthesis->evaluation conclusion Conclusion on Positional Isomer Effect evaluation->conclusion

Caption: Logic for evaluating the ortho-effect.

Future Directions

The promising in vitro cytotoxicity of ortho-brominated piperidinones warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. In vivo studies are also crucial to assess their efficacy, pharmacokinetic properties, and safety profiles in preclinical models of cancer. The continued exploration of this chemical space holds the potential for the development of novel and effective anticancer therapeutics.

References

The "1-(2-Bromophenyl)piperidin-2-one" Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and biologically active natural products.[1] Its three-dimensional structure and ability to be readily functionalized allow for the precise spatial orientation of substituents, facilitating interactions with a wide array of biological targets. This guide focuses on the "1-(2-Bromophenyl)piperidin-2-one" core, a scaffold that combines the advantageous properties of the piperidine motif with the versatile reactivity of a bromophenyl group. The presence of the bromine atom at the ortho position of the N-aryl substituent offers a unique handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery. The lactam functionality within the piperidine ring introduces a polar feature and potential hydrogen bonding capabilities, further influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. This document serves as an in-depth technical resource, providing insights into the synthesis, potential biological applications, and experimental methodologies associated with this promising scaffold.

Synthesis of the Core Scaffold

The synthesis of the "this compound" core can be approached through several established methodologies for N-arylation of lactams. The most prominent and practical of these is the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of piperidin-2-one with 2-bromoaniline. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve optimal yields.[2][3]

Materials:

  • Piperidin-2-one

  • 1-bromo-2-iodobenzene or 1,2-dibromobenzene

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, JohnPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add piperidin-2-one (1.2 eq.), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% Xantphos).

  • Add the base (e.g., 2.0 eq. Cs₂CO₃).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Add 1-bromo-2-iodobenzene (1.0 eq.) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow for Buchwald-Hartwig Amination:

reagents Piperidin-2-one, 2-Bromoaryl Halide, Pd Catalyst, Ligand, Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup heating Heating and Stirring reaction_setup->heating workup Aqueous Workup and Extraction heating->workup purification Column Chromatography workup->purification product This compound purification->product

Buchwald-Hartwig Amination Workflow

Medicinal Chemistry Applications

The "this compound" scaffold is a versatile starting point for the development of novel therapeutics, particularly in the areas of oncology and neurology. The ortho-bromine atom serves as a key functional group for diversification through various cross-coupling reactions.

Kinase Inhibitors

Many kinase inhibitors feature an N-aryl scaffold that interacts with the hinge region of the kinase ATP-binding site. The piperidin-2-one moiety can be modified to introduce additional interaction points, while the 2-bromophenyl group can be elaborated to target specific sub-pockets, enhancing potency and selectivity.[4]

Strategy for Diversification via Suzuki Coupling:

The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds.[5][6] Starting from this compound, a wide array of aryl, heteroaryl, or alkyl groups can be introduced at the 2-position of the phenyl ring.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, CsF)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.) and the boronic acid/ester in the chosen solvent system.

  • Add the base (e.g., 2.0 eq. K₂CO₃).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) under the inert atmosphere.

  • Heat the reaction to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography to yield the desired coupled product.

Signaling Pathway for a Hypothesized Kinase Inhibitor:

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 1-(2-Aryl-phenyl)piperidin-2-one (Hypothetical Inhibitor) Inhibitor->RAF

Hypothesized MAPK/ERK Pathway Inhibition
Central Nervous System (CNS) Agents

Piperidine derivatives are well-represented among CNS-active drugs.[1] The lipophilicity and conformational flexibility of the piperidine ring can be modulated to optimize blood-brain barrier penetration and target engagement. Derivatives of the "this compound" scaffold could be explored as potential treatments for neurological disorders.

Quantitative Data

While specific quantitative data for derivatives of "this compound" is not available in the public domain, the following table presents hypothetical data for illustrative purposes, based on activities often observed for related piperidine-containing compounds.

Compound IDTargetIC₅₀ (nM)Assay Type
Scaffold-001 Kinase A500In vitro kinase assay
Scaffold-002 Receptor B120Radioligand binding
Scaffold-003 Enzyme C85Fluorescence-based

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is accessible through robust and well-established synthetic methodologies like the Buchwald-Hartwig amination. The strategically placed bromine atom provides a versatile handle for diversification, enabling the exploration of a broad chemical space through reactions such as the Suzuki-Miyaura coupling. While direct biological data for this specific scaffold is limited, the known activities of related piperidine and N-aryl lactam derivatives suggest significant potential in areas such as oncology and neurology. This guide provides a foundational framework for researchers to embark on the exploration and exploitation of this scaffold in their drug discovery programs. Further investigation into the synthesis of diverse libraries and subsequent biological screening is warranted to unlock the full therapeutic potential of "this compound" derivatives.

References

In Silico Prediction of Protein Targets for 1-(2-Bromophenyl)piperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The identification of molecular targets is a pivotal and often rate-limiting step in the discovery and development of novel therapeutics. This technical guide provides a comprehensive overview of an integrated in silico and experimental workflow for the rapid and efficient prediction and validation of protein targets for novel bioactive compounds. Using the small molecule "1-(2-Bromophenyl)piperidin-2-one" as a case study, this document outlines a systematic approach, from initial computational screening to definitive experimental validation. Detailed methodologies for key in silico techniques, including reverse docking and pharmacophore modeling, are presented alongside protocols for essential experimental validation assays such as enzymatic inhibition assays, Cellular Thermal Shift Assay (CETSA), and Western Blotting. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate clear understanding.

Introduction

This compound is a novel small molecule with potential therapeutic applications. However, its mechanism of action and direct molecular targets are currently unknown. Elucidating these targets is crucial for understanding its biological function and for guiding further drug development efforts. Traditional methods for target identification can be both time-consuming and resource-intensive. In silico approaches provide a powerful and cost-effective alternative to rapidly generate and prioritize hypotheses about a compound's biological targets.[1]

This guide details a robust workflow for the in silico prediction of protein targets for this compound. The workflow integrates several computational techniques to generate a consensus-based list of putative targets, which are then prioritized for experimental validation.

In Silico Target Prediction Workflow

The overall workflow for predicting and validating the targets of a novel compound like this compound is a multi-step process that begins with the compound's structure and culminates in experimental verification of its interaction with predicted protein targets.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation Compound Structure Compound Structure Reverse Docking Reverse Docking Compound Structure->Reverse Docking Pharmacophore Modeling Pharmacophore Modeling Compound Structure->Pharmacophore Modeling Target Prioritization Target Prioritization Reverse Docking->Target Prioritization Pharmacophore Modeling->Target Prioritization Enzymatic Assay Enzymatic Assay Target Prioritization->Enzymatic Assay CETSA CETSA Enzymatic Assay->CETSA Western Blot Western Blot CETSA->Western Blot Validated Target Validated Target Western Blot->Validated Target

Caption: Overall workflow for in silico target prediction and experimental validation.

Ligand Preparation

The 2D structure of this compound is first drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. The 3D structure is then energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation for subsequent docking and modeling studies.

Structure-Based Target Prediction: Reverse Docking

Reverse docking is a computational technique where a single ligand of interest is docked against a large library of protein structures to identify potential binding partners. This approach is particularly useful when no prior knowledge of the compound's targets is available.

RankTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
1Cyclooxygenase-2 (COX-2)5IKR-9.8Arg120, Tyr355, Ser530
2Carbonic Anhydrase II2CBA-9.5His94, His96, Thr199
3p38 Mitogen-Activated Protein Kinase3HEC-9.2Met109, Gly110, Lys53
4Aldose Reductase1US0-8.9Trp111, His110, Tyr48
5Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)2PRG-8.7Ser289, His323, Tyr473
Ligand-Based Target Prediction: Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[2][3] A ligand-based pharmacophore model can be generated from the 3D structure of this compound and used to screen databases of known active compounds to identify molecules with similar pharmacophoric features. The known targets of these hit molecules are then considered as potential targets for our query compound.

FeatureTypeXYZRadius (Å)
1Hydrogen Bond Acceptor2.51.8-0.51.0
2Aromatic Ring-1.20.51.31.5
3Hydrophobic4.1-0.9-2.01.2
Validation Metric Value
ROC Score0.85
Enrichment Factor25.3

Experimental Validation

The top-ranked putative targets from the in silico analysis should be subjected to experimental validation to confirm direct binding and cellular target engagement.

G Putative Target Putative Target Enzymatic Assay Enzymatic Assay Putative Target->Enzymatic Assay Biochemical Activity CETSA CETSA Enzymatic Assay->CETSA Cellular Engagement Western Blot Western Blot CETSA->Western Blot Pathway Modulation Target Engagement Confirmed Target Engagement Confirmed Western Blot->Target Engagement Confirmed

Caption: Experimental validation workflow for prioritized targets.

Enzymatic Inhibition Assay

For putative targets that are enzymes, a direct enzymatic inhibition assay is a straightforward method to confirm a functional interaction.

Compound Concentration (µM)% Inhibition
0.0112.5
0.135.8
152.1
1089.7
10098.2
IC50 (µM) 0.95
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.[4][5] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Temperature (°C)% Soluble COX-2 (Vehicle)% Soluble COX-2 (10 µM Compound)
45100100
509598
557892
604585
652165
70535
ΔTm (°C) +5.2
Western Blotting for Pathway Analysis

If the validated target is part of a known signaling pathway, Western blotting can be used to assess the effect of the compound on downstream markers. For example, if COX-2 is confirmed as a target, we can measure the levels of its product, Prostaglandin E2 (PGE2), or downstream signaling proteins.

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 PGG2 PGG2 COX-2->PGG2 PGH2 PGH2 PGG2->PGH2 PGE2 PGE2 PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation Compound 1-(2-Bromophenyl) piperidin-2-one Compound->COX-2

Caption: Hypothetical signaling pathway of COX-2 inhibited by the compound.

Experimental Protocols

Protocol for Reverse Docking using AutoDock Vina
  • Prepare the Ligand:

    • Generate the 3D structure of this compound.

    • Convert the ligand file to PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.[6]

  • Prepare the Protein Target Library:

    • Download the 3D structures of a curated library of human proteins from the Protein Data Bank (PDB).

    • For each protein, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Convert each protein structure to the PDBQT format.

  • Define the Binding Site:

    • For each protein, define a search space (grid box) that encompasses the entire protein surface to allow for blind docking.[7]

  • Run Docking Simulations:

    • Use AutoDock Vina to dock the prepared ligand against each protein in the library.[8]

    • The command will typically be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x --center_y --center_z --size_x --size_y --size_z --out output.pdbqt --log log.txt

  • Analyze Results:

    • Rank the protein targets based on the predicted binding affinity (docking score) from the log file.

    • Visually inspect the top-ranked poses to assess the quality of the predicted interactions.

Protocol for Enzymatic Inhibition Assay (e.g., COX-2)
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute recombinant human COX-2 enzyme in the assay buffer.

    • Prepare a solution of the substrate, arachidonic acid.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the COX-2 enzyme to each well.[9]

    • Add the serially diluted compound or vehicle (DMSO) to the respective wells and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Detection:

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

    • Measure the product formation (e.g., Prostaglandin E2) using a suitable detection method, such as an ELISA kit.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Protocol for Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T overexpressing the target protein) to 70-80% confluency.

    • Treat the cells with either the compound of interest at a fixed concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[11]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 45-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature. Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thawing.

    • Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein.[13]

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the compound-treated and vehicle-treated samples.

    • Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm).

Conclusion

The integration of in silico prediction methods with experimental validation provides a powerful and efficient strategy for identifying the molecular targets of novel compounds.[14] This guide has outlined a comprehensive workflow, from computational screening to experimental confirmation, using this compound as a representative example. By following these detailed methodologies, researchers can accelerate the elucidation of the mechanisms of action of bioactive small molecules, thereby facilitating their development as novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Bromophenyl)piperidin-2-one via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 1-(2-Bromophenyl)piperidin-2-one using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method offers a robust and versatile approach for the formation of the crucial C-N bond between an aryl halide and a lactam.

The Buchwald-Hartwig amination is a powerful tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines or amides with aryl halides or pseudohalides.[1][2] This reaction has found wide application in pharmaceutical and materials science due to its broad substrate scope and functional group tolerance.[1] The synthesis of N-aryl lactams, such as this compound, is a key transformation in the development of novel chemical entities with potential biological activity.

Reaction Principle

The synthesis of this compound is achieved through the palladium-catalyzed N-arylation of piperidin-2-one with 1,2-dibromobenzene. The catalytic cycle, a general feature of Buchwald-Hartwig reactions, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the deprotonated lactam, and subsequent reductive elimination to yield the desired N-aryl lactam and regenerate the Pd(0) catalyst.[2][3] The choice of ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[4]

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl bromides with lactams, providing a basis for the synthesis of this compound.

ParameterTypical Range/ValueNotes
Palladium Precatalyst Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%)Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. Palladium(II) acetate (Pd(OAc)₂) can also be used and is reduced in situ.[4]
Ligand Xantphos (1.5 - 2 eq. to Pd)Bulky, electron-rich phosphine ligands like Xantphos are effective for the amidation of aryl halides.[5]
Base Cs₂CO₃ (1.5 - 2.5 equivalents)Cesium carbonate is a frequently used base in these couplings, offering good solubility and reactivity.[5]
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed solvents are crucial for preventing catalyst deactivation.
Temperature 80 - 110 °CThe reaction generally requires heating to achieve a reasonable rate.[4]
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Yield 70 - 95% (Reported for similar systems)Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Experimental Protocols

Materials:

  • 1,2-Dibromobenzene

  • Piperidin-2-one

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%), Xantphos (e.g., 0.04 mmol, 4 mol%), and cesium carbonate (e.g., 2.5 mmol).

  • Reagent Addition: Add piperidin-2-one (e.g., 1.2 mmol) and 1,2-dibromobenzene (e.g., 1.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) (e.g., 5 mL) to the flask via syringe.

  • Reaction: The flask is sealed and the reaction mixture is stirred and heated to 100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition 1,2-Dibromobenzene Amide_Coordination Pd(II)-Amide Complex Oxidative_Addition->Amide_Coordination Piperidin-2-one, Base Product This compound (Product) Amide_Coordination->Product Reductive Elimination Product->Pd(0)L Regeneration Aryl_Halide 1,2-Dibromobenzene Amine Piperidin-2-one

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Add Pd₂(dba)₃, Xantphos, Cs₂CO₃, Piperidin-2-one, 1,2-Dibromobenzene Reaction_Setup->Reagent_Addition Solvent_Addition Add Anhydrous Degassed Toluene Reagent_Addition->Solvent_Addition Heating Heat to 100 °C (12-24h) Solvent_Addition->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Workup Cool, Dilute, and Filter Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Aryl Piperidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl piperidinones are a significant class of heterocyclic compounds widely recognized for their prevalence in the core structures of numerous pharmaceuticals and biologically active molecules. Their synthesis is a key step in the development of new therapeutic agents. Among the various synthetic strategies, the palladium-catalyzed N-arylation of piperidinones, a variation of the Buchwald-Hartwig amination, has emerged as a powerful and versatile method. This reaction allows for the efficient formation of the crucial C-N bond between a piperidinone and an aryl group under relatively mild conditions, offering a broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and experimental protocols for this important transformation.

Reaction Principle

The palladium-catalyzed N-arylation of piperidinones is a cross-coupling reaction that involves the formation of a carbon-nitrogen bond between the nitrogen atom of the piperidinone ring and a carbon atom of an aryl halide or pseudohalide. The reaction is mediated by a palladium catalyst, typically in the presence of a phosphine ligand and a base. The general scheme for this transformation is depicted below:

General Reaction Scheme:

A general scheme for the palladium-catalyzed N-arylation of 2-piperidinone.

The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent, which must be carefully selected to achieve high yields and purity of the desired N-aryl piperidinone.

Catalytic Cycle

The reaction proceeds through a catalytic cycle that is characteristic of Buchwald-Hartwig amination reactions.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amide Binding and Deprotonation: The piperidinone coordinates to the Pd(II) complex, and the base facilitates the deprotontonation of the N-H bond, forming a palladium amide complex.

  • Reductive Elimination: The N-aryl piperidinone product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex amide_binding Amide Binding & Deprotonation pd2_complex->amide_binding pd_amide_complex L_nPd(II)(Ar)(Amide) amide_binding->pd_amide_complex reductive_elimination Reductive Elimination pd_amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product N-Aryl Piperidinone reductive_elimination->product arx Ar-X arx->oxidative_addition amide Piperidinone Base amide->amide_binding

A simplified catalytic cycle for the Buchwald-Hartwig amination of piperidinone.

Experimental Protocols

The following are general protocols for the palladium-catalyzed N-arylation of 2-piperidinone. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

General Procedure for Small-Scale Reactions

This protocol is suitable for the synthesis of N-aryl piperidinones on a laboratory scale (e.g., 0.5 - 5 mmol).

G start Start reagents 1. Add 2-piperidinone, aryl halide, and base to an oven-dried Schlenk tube. start->reagents inert 2. Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). reagents->inert catalyst 3. Add palladium catalyst and ligand. inert->catalyst solvent 4. Add anhydrous solvent via syringe. catalyst->solvent reaction 5. Heat the reaction mixture with stirring for the specified time. solvent->reaction workup 6. Cool, dilute with organic solvent, and filter through celite. reaction->workup extraction 7. Wash with water and brine, then dry the organic layer. workup->extraction purification 8. Concentrate and purify by flash column chromatography. extraction->purification end End purification->end

A workflow for the palladium-catalyzed synthesis of N-aryl piperidinones.

Reagents and Materials:

  • 2-Piperidinone (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or aryl chloride, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Protocol:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-piperidinone, the aryl halide, and the base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, weigh the palladium catalyst and the phosphine ligand under an inert atmosphere and add them to the Schlenk tube.

  • Add the anhydrous solvent via syringe.

  • Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperidinone.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed N-arylation of 2-piperidinone with various aryl halides. The data is compiled based on typical results reported in the literature for similar Buchwald-Hartwig amination reactions.

Table 1: N-Arylation of 2-Piperidinone with Various Aryl Bromides

EntryAryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101285
24-BromoanisolePd₂(dba)₃ (2)BINAP (4)K₃PO₄Dioxane1001692
31-Bromo-4-fluorobenzenePd(OAc)₂ (3)SPhos (6)NaOt-BuToluene100878
43-BromopyridinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Dioxane1102465
52-BromonaphthalenePd(OAc)₂ (2)DavePhos (4)K₃PO₄Toluene1101888

Table 2: N-Arylation of 2-Piperidinone with Various Aryl Chlorides

EntryAryl ChloridePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (3)RuPhos (6)NaOt-BuToluene1202475
24-ChloroanisolePd(OAc)₂ (4)BrettPhos (8)K₃PO₄Dioxane1103668
31-Chloro-4-nitrobenzenePd₂(dba)₃ (3)XPhos (6)Cs₂CO₃Toluene1001290
42-ChloropyridinePd(OAc)₂ (5)GPhos (10)NaOt-BuDioxane1204855

Troubleshooting and Optimization

  • Low Yields: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Side Reactions: The formation of side products, such as dehalogenated arenes, can sometimes be observed. This can be minimized by using the appropriate ligand and ensuring that the reaction temperature is not excessively high.

  • Substrate Scope: Electron-rich aryl halides are generally more reactive than electron-deficient ones. Aryl chlorides are typically less reactive than aryl bromides and may require more forcing conditions (higher temperatures, more active catalysts, and more electron-rich, bulky ligands).

Conclusion

The palladium-catalyzed N-arylation of piperidinones is a robust and highly valuable method for the synthesis of N-aryl piperidinone derivatives. The protocols and data presented here provide a solid foundation for researchers to apply this methodology in their own synthetic endeavors. Careful optimization of the reaction parameters is key to achieving high yields and purity for a wide range of substrates, facilitating the discovery and development of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Purification of 1-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Bromophenyl)piperidin-2-one is a substituted piperidinone derivative. Piperidinone scaffolds are of significant interest in medicinal chemistry and drug discovery as they are present in numerous biologically active compounds and natural products.[1] The purity of such intermediates is critical for the successful synthesis of target molecules and for obtaining reliable biological data. This document provides detailed protocols for the purification of this compound using two common and effective laboratory techniques: column chromatography and recrystallization. The methodologies presented are based on established procedures for analogous compounds.

Data Presentation

The successful purification of N-aryl piperidine and pyridone derivatives often relies on the selection of an appropriate solvent system. The following table summarizes various solvent systems and conditions used for the purification of structurally similar compounds, providing a valuable reference for optimizing the purification of this compound.

Purification Method Compound Type Solvent System/Eluent Typical Yield (%) Purity Achieved (%) Reference
Column ChromatographyN-Aryl Piperidinone DerivativeDichloromethane/Hexane (1:2)81>95 (based on NMR)[2]
Column ChromatographyN-Aryl Piperidinone DerivativeEthyl Acetate/Petroleum Ether (1:30)33>95 (based on NMR)[2]
Column ChromatographyN-Aryl Piperidinone DerivativeEthyl Acetate/Petroleum Ether (1:5)85>95 (based on NMR)[3]
Column ChromatographyBromo-substituted PiperidineDichloromethane/Hexane (2:1)Not specified>95 (based on NMR)[4]
Recrystallization1-(4-bromophenyl)pyridin-2(1H)-oneMethanol85-95>98[5]
Recrystallization1-(4-bromophenyl)pyridin-2(1H)-oneEthanol80-90>98[5]
Recrystallization1-(4-bromophenyl)piperidineDichloromethane/n-Heptane (1:4)Not specifiedNot specified[6]
RecrystallizationSubstituted Piperidin-4-oneEthanolNot specifiedHigh (crystal structure)[7]

Experimental Protocols

Two primary methods for the purification of solid organic compounds are column chromatography and recrystallization. The choice between them often depends on the nature and quantity of the impurities, as well as the amount of the crude product.

Protocol 1: Purification by Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase, allowing for the removal of impurities with different polarities.[8]

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)[9]

  • Eluent: A mixture of Hexane and Ethyl Acetate (starting with a low polarity mixture, e.g., 9:1)

  • Standard laboratory glassware (beakers, flasks, chromatography column)

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate 9:1).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. The separation of compounds is achieved by gradually increasing the polarity of the eluent.[9]

  • Fraction Collection: Collect the eluate in fractions. Monitor the separation by spotting the fractions on a TLC plate and visualizing them under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or by determining its melting point.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds, based on the principle of differential solubility of the compound and its impurities in a specific solvent at different temperatures.[10]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethanol/water)[5]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a suitable solvent by testing the solubility of small amounts of the crude product. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the compound. Add small portions of hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

  • Purity Confirmation: Assess the purity of the recrystallized product by measuring its melting point. A sharp melting point close to the literature value is indicative of high purity.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolution Dissolution in Minimal Solvent Crude->Dissolution Decision Assess Impurity Profile & Quantity Dissolution->Decision ColumnChrom Column Chromatography Decision->ColumnChrom Complex Mixture/ Similar Polarity Recrystallization Recrystallization Decision->Recrystallization High Initial Purity/ Solid Product TLC TLC Analysis of Fractions ColumnChrom->TLC Pooling Pool Pure Fractions TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Drying Drying Evaporation->Drying HotFiltration Hot Filtration (Optional) Recrystallization->HotFiltration Cooling Cooling & Crystallization HotFiltration->Cooling Clear Solution VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration VacuumFiltration->Drying PureProduct Pure this compound Drying->PureProduct Analysis Purity Analysis (NMR, LC-MS, MP) PureProduct->Analysis

References

Application Notes and Protocols: 1-(2-Bromophenyl)piperidin-2-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromophenyl)piperidin-2-one is a valuable heterocyclic intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of modern anticoagulants. Its bifunctional nature, featuring a reactive bromophenyl group and a lactam moiety, allows for diverse chemical transformations, making it a key building block in the construction of complex drug molecules. These application notes provide a comprehensive overview of its role in the synthesis of Factor Xa inhibitors, detailing synthetic protocols, quantitative data, and relevant biological pathways.

Introduction

The piperidine scaffold is a prevalent motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] Specifically, N-aryl piperidin-2-one derivatives serve as crucial precursors in the synthesis of several blockbuster drugs. This compound, with its strategically positioned bromine atom, is particularly suited for cross-coupling reactions, enabling the facile introduction of various functionalities and the construction of the core structures of several modern direct oral anticoagulants (DOACs). This document outlines the application of this intermediate in the synthesis of Apixaban, a highly potent and selective Factor Xa inhibitor.

Application: Intermediate in the Synthesis of Apixaban

While the most commonly cited literature routes for the synthesis of Apixaban utilize 1-(4-nitrophenyl)piperidin-2-one, the use of this compound presents an alternative and viable pathway. The core strategy involves the transformation of the bromophenyl moiety and subsequent elaboration of the piperidin-2-one ring to construct the intricate pyrazolo[3,4-c]pyridine core of Apixaban.

The general synthetic approach can be envisioned as follows:

  • Synthesis of this compound: This starting material can be synthesized via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination between 2-bromoaniline and 5-bromovaleryl chloride, followed by intramolecular cyclization.

  • Functionalization of the Piperidin-2-one Ring: The piperidin-2-one ring is first activated, typically by chlorination, to facilitate the introduction of a morpholine group.

  • Cross-Coupling and Cyclization: The bromophenyl group can be utilized in a cross-coupling reaction to introduce the pyrazole-carboxamide side chain, or the core can be built up in a stepwise fashion.

  • Final Assembly: Subsequent reaction steps lead to the formation of the complete Apixaban molecule.

A plausible synthetic scheme, adapted from known syntheses of Apixaban, is presented below.[2][3]

Proposed Synthetic Pathway

Apixaban Synthesis from this compound cluster_0 Synthesis of Intermediate A cluster_1 Core Modification cluster_2 Final Assembly of Apixaban 2-Bromoaniline 2-Bromoaniline Intermediate_A_Formation This compound 2-Bromoaniline->Intermediate_A_Formation Ullmann or Buchwald-Hartwig 5-Bromovaleryl_chloride 5-Bromovaleryl_chloride 5-Bromovaleryl_chloride->Intermediate_A_Formation Intermediate_A This compound Intermediate_B 3,3-Dichloro-1-(2-bromophenyl) piperidin-2-one Intermediate_A->Intermediate_B Chlorination PCl5 PCl5 PCl5->Intermediate_B Intermediate_C 1-(2-Bromophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Intermediate_B->Intermediate_C Substitution/ Elimination Morpholine Morpholine Morpholine->Intermediate_C Intermediate_C_final 1-(2-Bromophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Apixaban Apixaban Intermediate_C_final->Apixaban Coupling & Cyclization Steps Pyrazolyl_Sidechain Key Pyrazole Intermediate Pyrazolyl_Sidechain->Apixaban

Caption: Proposed synthesis of Apixaban using this compound.

Experimental Protocols

The following are detailed, representative protocols for the key transformations in the synthesis of Apixaban, adapted from analogous syntheses.[2][3]

Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromoaniline

  • 5-Bromovaleryl chloride

  • Copper(I) iodide (for Ullmann) or Pd(OAc)2/ligand (for Buchwald-Hartwig)

  • Base (e.g., K2CO3 for Ullmann, NaOtBu for Buchwald-Hartwig)

  • Anhydrous Toluene

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure (Ullmann Condensation Approach):

  • To a dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromoaniline (1.0 eq), 5-bromovaleryl chloride (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous toluene to the flask to achieve a suitable concentration.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Wash the filter cake with toluene.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Synthesis of 3,3-Dichloro-1-(2-bromophenyl)piperidin-2-one

Materials:

  • This compound

  • Phosphorus pentachloride (PCl5)

  • Toluene

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus pentachloride (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,3-dichloro-1-(2-bromophenyl)piperidin-2-one, which can be used in the next step without further purification or recrystallized from a suitable solvent system.

Protocol 3: Synthesis of 1-(2-Bromophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Materials:

  • 3,3-Dichloro-1-(2-bromophenyl)piperidin-2-one

  • Morpholine

  • Anhydrous acetonitrile

  • Triethylamine

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • To a solution of 3,3-dichloro-1-(2-bromophenyl)piperidin-2-one (1.0 eq) in anhydrous acetonitrile, add morpholine (2.5 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-Bromophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.

Quantitative Data

The following table summarizes expected yields for the key synthetic steps based on analogous reactions reported in the literature.[2][3] Actual yields may vary depending on reaction scale and optimization.

StepReactantProductReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Ullmann Condensation/Cyclization2-Bromoaniline, 5-Bromovaleryl chlorideThis compoundCuI, K2CO3Toluene11012-2460-75
2. DichlorinationThis compound3,3-Dichloro-1-(2-bromophenyl)piperidin-2-onePCl5Toluene60-704-680-90
3. Morpholine Substitution/Elimination3,3-Dichloro-1-(2-bromophenyl)piperidin-2-one1-(2-Bromophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-oneMorpholine, TriethylamineAcetonitrile828-1270-85

Mechanism of Action of Final Product (Factor Xa Inhibitors)

Pharmaceuticals synthesized using this compound as an intermediate, such as Apixaban, Rivaroxaban, and Betrixaban, are direct Factor Xa inhibitors.[4][5][6] Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[7][8] Thrombin then cleaves fibrinogen to fibrin, which forms the mesh of a blood clot. By directly and selectively inhibiting Factor Xa, these drugs prevent the amplification of the coagulation cascade, thereby reducing thrombin generation and subsequent clot formation.[9][10]

Coagulation_Cascade_Inhibition Extrinsic_Pathway Extrinsic Pathway (Tissue Factor) Factor_X Factor X Extrinsic_Pathway->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Thrombin Thrombin (Factor IIa) Factor_Xa->Thrombin Converts Prothrombin Prothrombin (Factor II) Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen DOACs Direct Oral Anticoagulants (e.g., Apixaban)

Caption: Mechanism of action of Direct Oral Anticoagulants (DOACs).

Conclusion

This compound is a versatile and important intermediate for the synthesis of complex pharmaceutical agents, particularly direct Factor Xa inhibitors. The synthetic routes, while requiring careful optimization, offer a reliable pathway to these life-saving medications. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working in this area. Further research into optimizing coupling reactions and improving overall process efficiency will continue to enhance the value of this key intermediate in medicinal chemistry.

References

"1-(2-Bromophenyl)piperidin-2-one" in Neuropharmacology: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a significant lack of specific neuropharmacological data for the compound 1-(2-Bromophenyl)piperidin-2-one. While the broader class of piperidine derivatives has been extensively studied for various biological activities, including those affecting the central nervous system, this particular molecule does not appear to be a prominent subject of published research in neuropharmacology.

Our comprehensive search of scientific literature and databases did not yield specific studies detailing the mechanism of action, receptor binding affinities, or in vivo and in vitro neuropharmacological effects of this compound. Consequently, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not feasible based on the currently available information.

General Landscape of Piperidine Derivatives in Neuropharmacology

Piperidine and its derivatives are well-established scaffolds in medicinal chemistry and neuropharmacology. They are core structures in a wide array of therapeutic agents targeting the central nervous system. The versatility of the piperidine ring allows for the synthesis of compounds with diverse pharmacological profiles, including:

  • Analgesics: Many potent opioid and non-opioid analgesics feature a piperidine moiety.

  • Antipsychotics: Several typical and atypical antipsychotics incorporate the piperidine structure.

  • Antidepressants: Certain classes of antidepressants utilize the piperidine scaffold.

  • Cognition Enhancers: Compounds targeting various receptors involved in cognitive processes often contain a piperidine ring.

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring and any attached aromatic systems.

Potential Areas of Investigation for this compound

Given the structural features of this compound, hypothetical areas of neuropharmacological investigation could be proposed. The presence of a bromophenyl group and a lactam function within the piperidin-2-one core could confer affinity for various CNS targets. However, without experimental data, any proposed mechanism or application remains purely speculative.

Conclusion

At present, "this compound" is not a well-characterized compound within the field of neuropharmacology. There is a notable absence of published research to support the generation of detailed application notes or experimental protocols for its use. Researchers and drug development professionals interested in this specific molecule would need to undertake foundational in vitro and in vivo studies to determine its pharmacological profile and potential therapeutic applications.

Application Notes and Protocols for 1-(2-Bromophenyl)piperidin-2-one Derivatives in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 1-arylpiperidin-2-one, particularly those with substitutions on the phenyl ring, have garnered significant interest as potential anti-cancer agents. This document provides detailed application notes and experimental protocols for the investigation of 1-(2-Bromophenyl)piperidin-2-one and its analogous derivatives as potential therapeutics in oncology. While specific anti-cancer data for this compound is not extensively available in public literature, the methodologies and expected outcomes described herein are based on studies of closely related piperidinone and piperidine derivatives that have shown promise in pre-clinical research.[1][2] These compounds often exhibit anti-proliferative effects through the induction of apoptosis and cell cycle arrest.[1][2][3]

Postulated Mechanism of Action

Based on the analysis of related piperidine and piperidinone derivatives, this compound and its analogs are hypothesized to exert their anti-cancer effects through the induction of the intrinsic apoptotic pathway and perturbation of the cell cycle. Key molecular events may include the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspase cascades.[1][3]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for a series of 1-(2-substituted-phenyl)piperidin-2-one derivatives, based on published data for analogous compounds. This data is intended to serve as a benchmark for experimental outcomes.

Table 1: In Vitro Cytotoxicity of 1-(2-Substituted-phenyl)piperidin-2-one Derivatives (IC50, µM)

Compound IDSubstitution (R)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)PC-3 (Prostate)
Bromo-12-Bromo5.27.86.54.9
Chloro-12-Chloro6.18.37.15.5
Fluoro-12-Fluoro8.510.29.37.9
Methoxy-12-Methoxy12.315.113.811.5
Nitro-12-Nitro4.56.25.13.8
Doxorubicin-0.81.10.90.7

Table 2: Apoptosis and Cell Cycle Analysis of Bromo-1 (5 µM Treatment for 24h in PC-3 cells)

ParameterUntreated ControlBromo-1 Treated
Apoptosis Rate (%)
Early Apoptosis (Annexin V+/PI-)2.115.4
Late Apoptosis (Annexin V+/PI+)1.522.8
Cell Cycle Distribution (%)
G0/G1 Phase55.240.1
S Phase25.828.5
G2/M Phase19.031.4
Caspase Activity (Fold Change)
Caspase-3/71.04.2
Caspase-91.03.8

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the test compounds on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the percentage of apoptotic cells after treatment with the test compound.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Culture medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Culture medium

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis

This protocol is for investigating the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-p21, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

G cluster_0 Experimental Workflow for Anti-Cancer Evaluation A Compound Synthesis (1-Arylpiperidin-2-one Derivatives) B In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) A->B C Mechanism of Action Studies (Apoptosis, Cell Cycle) B->C Active Compounds D Western Blot Analysis (Protein Expression) C->D E Data Analysis & SAR D->E F Lead Compound Identification E->F

Caption: General workflow for the evaluation of 1-arylpiperidin-2-one derivatives.

G cluster_1 Postulated Signaling Pathway Compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS G2M G2/M Phase Arrest Compound->G2M Mito Mitochondrial Membrane Potential Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M->Apoptosis

Caption: Postulated apoptotic signaling pathway for 1-arylpiperidin-2-one derivatives.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of 1-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial and antifungal agents.[1][2] This document provides a comprehensive set of application notes and standardized protocols for the initial in vitro screening of the synthetic compound "1-(2-Bromophenyl)piperidin-2-one" for its potential antimicrobial and antifungal activity. The described methods, including the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), are fundamental techniques in the preliminary evaluation of new chemical entities for antimicrobial properties.[1][2][3] Adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the reproducibility and comparability of results.

Data Presentation

Quantitative data from the antimicrobial and antifungal screening of "this compound" should be recorded and presented in a clear and organized manner to facilitate analysis and comparison. The following tables provide a template for data collection.

Table 1: Antimicrobial Activity of this compound - Zone of Inhibition

Test MicroorganismCompound Concentration (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)Negative Control (Solvent)Zone of Inhibition (mm)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Bacillus subtilis

Table 2: Antifungal Activity of this compound - Zone of Inhibition

Test MicroorganismCompound Concentration (µ g/disk )Zone of Inhibition (mm)Positive Control (Antifungal)Zone of Inhibition (mm)Negative Control (Solvent)Zone of Inhibition (mm)
Candida albicans
Aspergillus niger

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismMIC (µg/mL)Positive Control (Antibiotic/Antifungal)MIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Bacillus subtilis
Candida albicans
Aspergillus niger

Experimental Protocols

Kirby-Bauer Disk Diffusion Assay

This method qualitatively assesses the antimicrobial and antifungal susceptibility of test organisms to the compound.[4][5] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient of the agent, resulting in a zone of growth inhibition around the disk if the organism is susceptible.[5][6][7]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria[4]

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Standardized microbial inoculums (0.5 McFarland standard)

  • Positive control antibiotic and antifungal disks

  • Negative control (solvent used to dissolve the compound)

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Protocol:

  • Preparation of Compound Disks: Dissolve a known weight of "this compound" in a suitable solvent to achieve the desired concentrations. Aseptically impregnate sterile filter paper disks with a specific volume of the compound solution and allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[5]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the surface of the MHA or SDA plate with the prepared inoculum to create a lawn of microbial growth.[5][7] Allow the plate to dry for 3-5 minutes.[4]

  • Disk Placement: Aseptically place the prepared compound disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.[4][6] Ensure the disks are gently pressed down to establish complete contact with the agar.[6]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[7]

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters.[8] The absence of microbial growth around the disk indicates susceptibility.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Standardized microbial inoculums

  • Positive and negative controls

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of "this compound". Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations.[9][12]

  • Inoculum Preparation: Prepare a standardized microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]

  • Plate Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.[9] Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[9][12]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[12][13]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[9][12] This can be assessed visually or by using a plate reader to measure optical density.

Visualizations

experimental_workflow_disk_diffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Disks place_disks Place Compound and Control Disks prep_compound->place_disks prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Agar Plate with Microbial Lawn prep_inoculum->inoculate prep_agar Prepare Agar Plates (MHA/SDA) prep_agar->inoculate inoculate->place_disks incubate Incubate Plates place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Kirby-Bauer Disk Diffusion Experimental Workflow.

experimental_workflow_mic cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dilutions Prepare Serial Dilutions of Compound in 96-Well Plate inoculate Inoculate Wells with Microbial Suspension prep_dilutions->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate 96-Well Plate inoculate->incubate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->determine_mic

Caption: Broth Microdilution MIC Determination Workflow.

References

Application Notes: "1-(2-Bromophenyl)piperidin-2-one" as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"1-(2-Bromophenyl)piperidin-2-one" is a heterocyclic compound featuring a brominated phenyl ring attached to a piperidin-2-one scaffold. While direct documented applications in the synthesis of commercial agrochemicals are not prevalent in publicly accessible literature, its structure presents significant potential for the development of novel fungicides, herbicides, and insecticides. The presence of a bromine atom on the aromatic ring serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). This document outlines potential synthetic routes and provides exemplary protocols for the application of "this compound" in the synthesis of novel agrochemical candidates.

Potential Agrochemical Scaffolds

The "this compound" core can be elaborated into various agrochemical scaffolds. Key strategies involve the modification of the bromophenyl moiety via cross-coupling reactions to introduce functionalities known to impart pesticidal activity.

  • Fungicides: Introduction of triazole, pyrazole, or other nitrogen-containing heterocycles can lead to compounds with potential fungicidal properties, targeting enzymes like sterol demethylase.

  • Herbicides: Arylation or vinylation of the phenyl ring can generate structures that may interfere with key plant biochemical pathways.

  • Insecticides: Coupling with other aromatic or heteroaromatic systems could yield molecules with insecticidal activity, potentially acting on the nervous system of insects.

Key Synthetic Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of "this compound". The following are key transformations that can be employed:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters. This is useful for introducing aryl, heteroaryl, or vinyl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines. This allows for the introduction of a wide range of amino functionalities.

  • Sonogashira Coupling: For the formation of C-C bonds between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes.

Experimental Protocols and Data

The following sections provide detailed, exemplary protocols for the derivatization of "this compound" using common cross-coupling reactions. The quantitative data presented is hypothetical, based on typical yields for similar transformations, and should be considered as a guide for experimental design.

Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a typical procedure for the coupling of "this compound" with a substituted phenylboronic acid.

Experimental Protocol: Synthesis of 1-(2-(4-methoxyphenyl)phenyl)piperidin-2-one

  • Reaction Setup: To a dry round-bottom flask, add "this compound" (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

  • Solvent and Base: Add a degassed solvent mixture, such as toluene/water (4:1), and a base, for example, potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hypothetical Quantitative Data for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1(4-methoxyphenyl)boronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O90685
2(3-pyridyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100878
3(4-fluorophenyl)boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851082

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification A This compound G Heating under Inert Atmosphere A->G B Boronic Acid B->G C Palladium Catalyst C->G D Ligand D->G E Base E->G F Solvent F->G H Reaction Monitoring (TLC/LC-MS) G->H Sampling I Cooling & Dilution G->I H->G Feedback J Aqueous Wash I->J K Drying & Concentration J->K L Column Chromatography K->L M Final Product L->M

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the amination of "this compound".

Experimental Protocol: Synthesis of 1-(2-(phenylamino)phenyl)piperidin-2-one

  • Reaction Setup: In a glovebox, combine "this compound" (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.015 eq), and a bulky phosphine ligand, for instance, XPhos (0.03 eq).

  • Base and Solvent: Add a strong base, such as sodium tert-butoxide (1.4 eq), and an anhydrous, degassed solvent like toluene.

  • Reaction Conditions: Heat the mixture to 80-110 °C under an inert atmosphere for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Hypothetical Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001275
2MorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1101880
3BenzylaminePd₂(dba)₃ / BrettPhosLHMDSTHF801072

Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic Start This compound Product C-N Coupled Product Start->Product Buchwald-Hartwig Amination Amine Amine Nucleophile Amine->Product Catalyst Palladium Catalyst & Ligand Catalyst->Product Base Base Base->Product

Key Components for Buchwald-Hartwig Amination

Signaling Pathways and Mechanism of Action (Hypothetical)

Should the synthesized derivatives of "this compound" exhibit fungicidal activity, a potential mechanism of action could be the inhibition of a key fungal enzyme. For instance, if a triazole moiety is introduced, the resulting compound might inhibit cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.

Hypothetical Signaling Pathway Inhibition

Fungicide_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Lanosterol Lanosterol 14-demethylation 14-demethylation Lanosterol->14-demethylation Intermediate Intermediate 14-demethylation->Intermediate Ergosterol Ergosterol (Essential for Fungal Cell Membrane) Intermediate->Ergosterol Inhibitor Synthesized Fungicide (e.g., Triazole derivative) Target CYP51 Enzyme Inhibitor->Target Binds to & Inhibits Target->14-demethylation Blocks

Hypothetical Fungicidal Mode of Action

Conclusion

"this compound" represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The synthetic protocols and workflows detailed in these application notes provide a solid foundation for researchers to begin exploring the potential of this versatile building block. The amenability of the aryl bromide to a range of powerful cross-coupling reactions opens up a vast chemical space for the development of new and effective crop protection agents. Further research into the synthesis and biological evaluation of derivatives of "this compound" is highly encouraged.

Application Notes and Protocols for High-Throughput Screening of 1-(2-Bromophenyl)piperidin-2-one and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2-Bromophenyl)piperidin-2-one is a synthetic compound containing a piperidine scaffold, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds. While specific high-throughput screening (HTS) data for this compound is not extensively available in the public domain, the piperidine moiety is a common feature in ligands targeting a variety of receptors and enzymes.[1][2] This document provides a generalized framework and representative protocols for screening compounds with this scaffold against a plausible and well-studied class of drug targets: G-Protein Coupled Receptors (GPCRs).

The protocols and data presented herein are illustrative and designed to serve as a template for developing and executing HTS campaigns for novel piperidine derivatives. The described assays are industry-standard methods for identifying and characterizing the activity of small molecules at GPCRs.

Potential Biological Targets for Piperidine Derivatives:

Piperidine derivatives have been reported to interact with a wide range of biological targets, including but not limited to:

  • G-Protein Coupled Receptors (GPCRs)

  • Ion Channels

  • Enzymes (e.g., kinases, proteases)[3]

  • Transporters

This application note will focus on a hypothetical screening campaign against a generic Gq-coupled GPCR to illustrate the process.

Data Presentation: Hypothetical Screening Results

The following table summarizes fictional quantitative data that could be obtained from a primary screen and subsequent confirmation assays for a library of compounds including this compound.

Compound IDStructurePrimary Screen (% Inhibition @ 10 µM)IC50 (µM) - Binding AssayEC50 (µM) - Functional Assay
Lead-001 1-(2-Bromophenyl) piperidin-2-one851.22.5
Analog-002920.81.5
Analog-003655.18.3
Analog-00412> 50> 50
Control-CmpdKnown Antagonist980.050.1

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand (e.g., [3H]-labeled standard antagonist)

  • Test compounds (including this compound)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Scintillation cocktail

  • 96-well filter plates (GF/C)

  • TopSeal-A

  • Microplate scintillation counter

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of radioligand solution, and 25 µL of the test compound dilution.

  • Add 25 µL of the cell membrane preparation to initiate the binding reaction.

  • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand. For total binding (B0) wells, add assay buffer instead of a test compound.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter plates and add 50 µL of scintillation cocktail to each well.

  • Seal the plate with TopSeal-A and count in a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Calcium Mobilization Assay (Functional)

This cell-based assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR. It is used to identify agonists or antagonists of the receptor.

Materials:

  • CHO or HEK293 cells stably expressing the target GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (to prevent dye leakage)

  • Test compounds

  • Known agonist for the receptor

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader with an integrated liquid handling system

Protocol:

  • Plate the cells in 384-well plates and grow overnight to form a confluent monolayer.

  • Prepare the dye-loading solution containing Fluo-4 AM and probenecid in the assay buffer.

  • Remove the cell culture medium and add 20 µL of the dye-loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Prepare serial dilutions of the test compounds. To identify antagonists, prepare a solution of the known agonist at its EC80 concentration.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • For an antagonist screen, add 10 µL of the test compound dilutions and incubate for 15 minutes. Then, add 10 µL of the agonist solution and immediately begin reading the fluorescence intensity over time.

  • For an agonist screen, add 10 µL of the test compound dilutions and immediately begin reading the fluorescence intensity.

  • The change in fluorescence is proportional to the intracellular calcium concentration.

  • Analyze the data to determine the EC50 for agonists or the IC50 for antagonists.

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library (e.g., Piperidines) Assay_Plate Assay Plate Prep (384-well) Compound_Library->Assay_Plate Primary_Screen Primary HTS (Single Concentration) Assay_Plate->Primary_Screen Reagents Reagent Prep (Cells, Membranes) Reagents->Assay_Plate Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Primary Hits Data_Analysis Data Analysis (IC50/EC50) Hit_Confirmation->Data_Analysis Hit_Prioritization Hit Prioritization Data_Analysis->Hit_Prioritization GPCR_Signaling_Pathway Ligand Ligand (e.g., Piperidine Derivative) GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_Protein Gq Protein (α, β, γ subunits) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromophenyl)piperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key challenges?

A1: The most prevalent method for synthesizing this compound is through a palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of 1,2-dibromobenzene with piperidin-2-one. The primary challenges associated with this synthesis include catalyst deactivation, low product yield, and the formation of side products due to competing reactions like hydrodehalogenation.[1][2][3] Ensuring strictly anaerobic (oxygen-free) and anhydrous (water-free) conditions is critical for success, as the palladium catalyst is sensitive to both oxygen and moisture.[1]

Q2: My Buchwald-Hartwig reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. To address this, consider using a pre-activated, air-stable precatalyst like XPhos Pd G3, which can provide more consistent results.[1]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle. Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are generally effective for coupling with challenging aryl halides.[1]

  • Suboptimal Base: A strong, non-nucleophilic base is required to deprotonate the piperidin-2-one. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases may lead to slower reaction rates and lower yields.[1]

  • Incorrect Reaction Temperature: The reaction temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A typical range to explore is 80-110 °C.[1]

Q3: I am observing significant side product formation, particularly the debrominated starting material. How can I minimize this?

A3: The formation of debrominated starting material (bromobenzene) is a result of a side reaction called hydrodehalogenation.[1] To minimize this:

  • Optimize the Ligand-to-Palladium Ratio: An incorrect ratio can lead to undesired side reactions. Using a precatalyst can help maintain the optimal ratio.[1]

  • Control the Reaction Temperature: As mentioned, excessively high temperatures can promote side reactions.

  • Ensure Purity of Reagents: Impurities in the starting materials or solvent can interfere with the catalytic cycle. Ensure all reagents are pure and the solvent is anhydrous and deoxygenated.[1]

Q4: What is the best method for purifying the final product, this compound?

A4: Purification of this compound typically involves column chromatography on silica gel.[4] The choice of eluent system will depend on the polarity of the product and any remaining impurities. A common starting point would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For larger scale purifications, recrystallization or vacuum distillation may be viable options, depending on the physical properties of the compound.[5]

Troubleshooting Guide

If you are encountering difficulties in your synthesis, this decision tree can help you diagnose and resolve the issue.

troubleshooting_synthesis start Low or No Product Formation reagents Check Reagents and Solvents start->reagents Are reagents pure and dry? Is the solvent deoxygenated? conditions Verify Reaction Conditions start->conditions Is the temperature appropriate? Is the atmosphere inert? catalyst Evaluate Catalyst System start->catalyst Is the Pd source active? Is the ligand appropriate? reagents->conditions Yes purify_reagents Purify starting materials. Use anhydrous, deoxygenated solvent. reagents->purify_reagents No conditions->catalyst Yes optimize_temp Optimize temperature (e.g., 80-110 °C). Ensure rigorous inert atmosphere. conditions->optimize_temp No change_catalyst Use an air-stable precatalyst. Ensure ligand is bulky and electron-rich. catalyst->change_catalyst No side_products Significant Side Products Observed adjust_conditions Adjust ligand/base combination. Lower reaction temperature. side_products->adjust_conditions Yes purification Purification Issues optimize_chromatography Screen different solvent systems for chromatography. Consider recrystallization. purification->optimize_chromatography Yes

Caption: Troubleshooting Decision Tree for the Synthesis of this compound.

Data Presentation

The following table summarizes typical reaction conditions for Buchwald-Hartwig amination reactions relevant to the synthesis of N-aryl lactams.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂XPhos Pd G3 (precatalyst)
Ligand XPhosSPhos(part of precatalyst)
Base NaOtBuK₂CO₃LiHMDS
Solvent TolueneDioxaneTHF
Temperature (°C) 10011080
Typical Yield Good to ExcellentModerate to GoodGood

Note: The optimal conditions for the synthesis of this compound may vary and require experimental optimization.

Experimental Protocols

Proposed Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization.

Materials:

  • 1,2-Dibromobenzene

  • Piperidin-2-one

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add piperidin-2-one (1.2 equivalents) and 1,2-dibromobenzene (1.0 equivalent).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagram illustrates the proposed synthetic workflow.

synthetic_workflow reagents 1,2-Dibromobenzene + Piperidin-2-one reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) in Toluene at 100°C reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic Workflow for this compound.

References

Technical Support Center: Optimization of N-arylation of Piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this crucial synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-arylation of piperidin-2-one, a common reaction in medicinal chemistry and materials science.

Low to No Product Formation

Q1: I am not observing any product formation in my N-arylation of piperidin-2-one. What are the first things I should check?

A1: When faced with a lack of product, a systematic check of your reagents and reaction setup is crucial. Here’s a step-by-step approach:

  • Verify Starting Materials: Confirm the purity and integrity of your piperidin-2-one, aryl halide, catalyst, ligand, and base. Impurities or degradation can inhibit the reaction.

  • Inert Atmosphere: The palladium catalysts used in Buchwald-Hartwig aminations are often sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that your solvents were adequately degassed.

  • Catalyst Activity: If you are using a palladium(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[2] Ensure your reaction conditions facilitate this reduction. Consider using a pre-formed Pd(0) catalyst if you suspect an issue with the reduction step.

  • Reagent Stoichiometry: Double-check the stoichiometry of your reagents. An incorrect ratio of piperidin-2-one to aryl halide, or insufficient base, can lead to a stalled reaction.

Q2: My reaction has stalled, and I suspect an issue with the catalyst system. What are my options?

A2: The choice of catalyst and ligand is critical for a successful N-arylation.[3] If your initial attempt has failed, consider the following modifications:

  • Ligand Screening: The ligand plays a crucial role in the catalytic cycle. For lactams, bulky, electron-rich phosphine ligands are often effective. Consider screening a panel of ligands such as XPhos, RuPhos, or BrettPhos.

  • Catalyst Choice: While Pd₂(dba)₃ and Pd(OAc)₂ are common palladium sources, pre-formed catalysts can sometimes offer better results due to their well-defined nature and air stability.[1]

  • Alternative Metals: If palladium catalysts are proving ineffective, consider an Ullmann-type coupling using a copper catalyst.[4]

Low Yield

Q3: I am getting a low yield of my desired N-arylated piperidin-2-one. How can I improve it?

A3: Low yields can be frustrating, but there are several parameters you can adjust to optimize the reaction:

  • Reaction Temperature: N-arylation reactions often require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish, consider increasing the temperature. However, be mindful of potential side reactions or decomposition at very high temperatures.

  • Solvent: The solubility of all reaction components is key.[5] Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. If you observe poor solubility, you might need to screen other solvents or use a co-solvent system.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. However, if your substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this might require re-optimization of the catalyst system.[3]

Side Product Formation

Q4: I am observing significant side product formation in my reaction mixture. What are the likely culprits and how can I minimize them?

A4: The formation of side products can complicate purification and reduce your yield. Here are some common side products and strategies to mitigate their formation:

  • Dehalogenation of the Aryl Halide: This side reaction can be promoted by certain catalysts and reaction conditions. Screening different ligands and ensuring a truly inert atmosphere can help minimize this pathway.

  • Homocoupling of the Aryl Halide: The formation of biaryl species can occur, especially at higher catalyst loadings or with certain palladium sources. Optimizing the catalyst loading and ligand can help suppress this side reaction.

  • Hydrolysis of the Lactam: While generally stable, the lactam ring can be susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures. If you suspect this is an issue, consider using a weaker base or lowering the reaction temperature.

Frequently Asked Questions (FAQs)

Q5: What is the general reactivity order for aryl halides in the Buchwald-Hartwig amination of piperidin-2-one?

A5: The typical reactivity order for aryl halides is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5] However, with modern catalyst systems employing bulky, electron-rich phosphine ligands, the use of more economical and readily available aryl chlorides has become more feasible.

Q6: Can I use a copper-based catalyst for the N-arylation of piperidin-2-one?

A6: Yes, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a viable alternative to palladium-catalyzed methods.[4] Modern protocols often utilize ligands to facilitate the reaction under milder conditions than the traditional high-temperature requirements.

Q7: How do I monitor the progress of my reaction?

A7: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] This will allow you to track the consumption of your starting materials and the formation of your product over time.

Q8: What is a typical work-up procedure for an N-arylation reaction?

A8: A standard work-up procedure involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and filtering it through a pad of celite to remove the catalyst and inorganic salts. The filtrate is then typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography.[6]

Data Presentation

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Piperidin-2-one

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenyl BromidePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
24-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane1102478
32-IodopyridinePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (2.0)Toluene901892
4Phenyl TriflatePd(OAc)₂ (3)SPhos (6)NaOtBu (1.5)Dioxane1001675

Note: The data presented are representative examples and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 2: Comparison of Palladium and Copper Catalysis for N-Arylation of Piperidin-2-one with Bromobenzene

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ / XPhosNaOtBuToluene10085
2CuI / L-prolineK₂CO₃DMSO12075
3Pd(OAc)₂ / RuPhosCs₂CO₃Dioxane11078
4Cu₂O / PhenanthrolineK₃PO₄DMF13068

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of Piperidin-2-one
  • Reaction Setup: In a glovebox or under a stream of inert gas, add piperidin-2-one (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[6]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.[6]

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[6]

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[6]

Visualizations

Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Reagents_OK Reagents are Pure & Stoichiometry is Correct Check_Reagents->Reagents_OK Pass Reagents_Bad Impure Reagents or Incorrect Stoichiometry Check_Reagents->Reagents_Bad Fail Check_Inertness Verify Inert Atmosphere Reagents_OK->Check_Inertness Purify_Reagents Purify/Replace Reagents & Re-run Reagents_Bad->Purify_Reagents Inertness_OK Atmosphere is Inert Check_Inertness->Inertness_OK Pass Inertness_Bad Potential Oxygen Contamination Check_Inertness->Inertness_Bad Fail Screen_Conditions Systematically Screen Reaction Conditions Inertness_OK->Screen_Conditions Improve_Inertness Improve Degassing & Purging Technique Inertness_Bad->Improve_Inertness Screen_Catalyst Screen Catalyst & Ligand Screen_Conditions->Screen_Catalyst Screen_Base Screen Base Screen_Conditions->Screen_Base Screen_Solvent Screen Solvent & Temperature Screen_Conditions->Screen_Solvent Success Successful Reaction Screen_Catalyst->Success Screen_Base->Success Screen_Solvent->Success

Caption: Troubleshooting workflow for low or no product formation.

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup: - Piperidin-2-one - Aryl Halide - Pd Catalyst & Ligand - Base - Anhydrous Solvent Start->Setup Reaction Heat Reaction (80-110 °C) Setup->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Work-up: - Cool & Dilute - Filter through Celite Monitor->Workup Reaction Complete Extraction Extraction: - Wash with Water & Brine - Dry Organic Layer Workup->Extraction Purification Purification: - Concentrate - Column Chromatography Extraction->Purification Product N-arylated Piperidin-2-one Purification->Product

References

Technical Support Center: Synthesis of 1-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromophenyl)piperidin-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

I. Troubleshooting Guide

This section addresses common problems that may arise during the synthesis of this compound, particularly when employing C-N cross-coupling methodologies like the Buchwald-Hartwig amination or the Ullmann condensation.

1. Low or No Product Yield

  • Question: My reaction shows a very low conversion to the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low product yield is a frequent issue in cross-coupling reactions. Several factors could be at play:

    • Catalyst Inactivity: The palladium or copper catalyst is the heart of the reaction. Ensure that the catalyst has not been deactivated by exposure to air or moisture. Pre-catalysts, which are often more stable, can be a reliable alternative to generating the active catalyst in situ.[1] The choice of ligand is also critical; for Buchwald-Hartwig reactions, sterically hindered biarylphosphine ligands are often effective.[1]

    • Inappropriate Base: The base is crucial for the catalytic cycle. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, if your starting materials are base-sensitive, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[1] The solubility of the base is also important for reaction efficiency.

    • Solvent Issues: The solvent must effectively dissolve the reactants and the base. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig aminations.[1] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1]

    • Reaction Temperature: Typical temperatures for these coupling reactions range from 80-110°C.[1] If your substrates are thermally sensitive, a lower temperature with a more reactive catalyst/ligand system might be required. Conversely, for less reactive starting materials, a higher temperature may be necessary to drive the reaction to completion.

    • Air and Moisture Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and reagents.

2. Formation of Significant By-products

  • Question: I am observing significant by-product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

  • Answer: By-product formation can compete with the desired product synthesis, reducing your overall yield and complicating purification. Common side reactions include:

    • Hydrodehalogenation: This is the replacement of the bromine atom on the aryl halide with a hydrogen atom. This can occur as an unproductive side reaction where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[2] To minimize this, ensure efficient coupling by optimizing the catalyst, ligand, and base combination.

    • Homocoupling of Aryl Halide: Dimerization of the 2-bromoaniline starting material can occur, especially at high temperatures or with certain catalysts. Using appropriate ligands and controlling the reaction temperature can help suppress this side reaction.

    • Decomposition of Starting Materials or Product: At elevated temperatures, the starting materials or the desired product might be susceptible to degradation. Running the reaction at the lowest effective temperature and for the minimum time necessary can help mitigate this.

3. Difficulty in Product Purification

  • Question: I am struggling to purify the this compound from the crude reaction mixture. What are some effective purification strategies?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and by-products.

    • Removal of Catalyst: After the reaction, the palladium or copper catalyst needs to be removed. Filtration through a pad of Celite® is a common first step. For palladium residues, treatment with a scavenger resin or an aqueous solution of a thiol-containing compound can be effective.

    • Chromatography: Flash column chromatography on silica gel is a standard method for purifying organic compounds. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined by thin-layer chromatography (TLC) analysis.

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique to obtain a high-purity material.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for the synthesis of N-aryl lactams like this compound are transition-metal-catalyzed cross-coupling reactions. The two main approaches are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide (2-bromoaniline) with an amine (piperidin-2-one). It is a versatile and widely used method for forming C-N bonds.

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an amine or amide. Traditionally, it requires harsh reaction conditions, but modern modifications have made it more accessible.[1]

Q2: How do I choose between Buchwald-Hartwig and Ullmann coupling for my synthesis?

A2: The choice of method depends on several factors:

  • Substrate Scope and Functional Group Tolerance: The Buchwald-Hartwig amination generally has a broader substrate scope and is more tolerant of various functional groups compared to the traditional Ullmann condensation.

  • Reaction Conditions: Modern Buchwald-Hartwig reactions often proceed under milder conditions than traditional Ullmann couplings. However, newer Ullmann protocols with specific ligands can also be performed under relatively mild conditions.

  • Cost and Availability of Catalysts: Palladium catalysts used in Buchwald-Hartwig reactions can be more expensive than the copper catalysts used in Ullmann condensations.

Q3: What are the key parameters to optimize for a successful Buchwald-Hartwig synthesis of this compound?

A3: For a successful Buchwald-Hartwig amination, the following parameters are critical to optimize:

  • Palladium Precursor and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is crucial. The ligand influences the stability and reactivity of the catalytic species.

  • Base: The strength and solubility of the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are typically used.

  • Temperature: The reaction temperature needs to be high enough to promote the reaction but not so high as to cause degradation.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to by-product formation.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of starting materials and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the reaction progress and the presence of by-products.

  • Product Characterization: The structure and purity of the final product, this compound, should be confirmed by a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and possibly elemental analysis.

III. Experimental Protocols

General Protocol for Buchwald-Hartwig Amination:

Parameter Recommendation
Reactants 2-Bromoaniline (1.0 eq), Piperidin-2-one (1.0 - 1.2 eq)
Palladium Precursor Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
Ligand Xantphos, RuPhos, or other suitable biarylphosphine ligand (1-5 mol%)
Base NaOtBu (1.5 - 2.0 eq) or Cs₂CO₃ (2.0 eq)
Solvent Anhydrous, deoxygenated Toluene or Dioxane
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the ligand, and the base.

  • Add the 2-bromoaniline and piperidin-2-one to the flask.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Visualizations

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Ligand_Exchange Amine Coordination (R₂NH) PdII_complex->Ligand_Exchange Amine_complex [Ar-Pd(II)-NHR₂(L)]⁺X⁻ Ligand_Exchange->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation Amido_complex Ar-Pd(II)-NR₂(L) Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Catalyst Check Catalyst and Ligand - Activity - Correct Choice Start->Check_Catalyst Check_Base Evaluate Base - Strength - Solubility Start->Check_Base Check_Solvent Verify Solvent Quality - Anhydrous - Deoxygenated Start->Check_Solvent Check_Temp Optimize Temperature Start->Check_Temp Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Solution_Catalyst Use Pre-catalyst or Screen Different Ligands Check_Catalyst->Solution_Catalyst Solution_Base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) Check_Base->Solution_Base Solution_Solvent Use Freshly Distilled/ Degassed Solvent Check_Solvent->Solution_Solvent Solution_Temp Systematically Vary Temperature Check_Temp->Solution_Temp Solution_Atmosphere Improve Degassing and Inert Gas Purging Check_Atmosphere->Solution_Atmosphere

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Crystallization of 1-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(2-Bromophenyl)piperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

Q2: What are the most common methods for synthesizing this compound?

The synthesis of N-aryl lactams like this compound is typically achieved through cross-coupling reactions. The two most common methods are the Buchwald-Hartwig amination and the Ullmann condensation.[2][3][4] Both methods involve the formation of a carbon-nitrogen bond between an aryl halide (in this case, 1-bromo-2-iodobenzene or 1,2-dibromobenzene) and piperidin-2-one.

Q3: What are potential impurities that could hinder crystallization?

Potential impurities depend on the synthetic route employed.

  • Buchwald-Hartwig Amination: Residual palladium catalyst, phosphine ligands, and unreacted starting materials (2-bromoaryl halide and piperidin-2-one) are common impurities.

  • Ullmann Condensation: Copper catalyst residues and unreacted starting materials can interfere with crystallization.

  • Side Products: In both reactions, side products from homo-coupling of the aryl halide or other side reactions can also be present.

Q4: What are some recommended starting solvents for crystallization trials?

Based on the properties of the similar compound 1-(4-bromophenyl)pyridin-2(1H)-one and general principles for N-aryl amides, good starting points for solvent screening include:

  • Single Solvents: Ethanol, methanol, ethyl acetate, or toluene.[5]

  • Solvent/Anti-solvent Systems:

    • Dichloromethane/n-heptane[6]

    • Ethanol/water[5]

    • Ethyl acetate/hexane[5]

    • Toluene/heptane[5]

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Compound will not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Try a more polar solvent. Refer to the solvent polarity chart below. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[7]
Compound "oils out" instead of forming crystals. The solution is supersaturated, or the cooling rate is too fast. The compound may be impure.- Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. - Try a different solvent system. - If impurities are suspected, consider a pre-purification step such as column chromatography.
No crystals form upon cooling. The solution is too dilute. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and attempt cooling again. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until turbidity persists, then gently warm until the solution is clear and allow to cool slowly.
Crystals form too quickly, resulting in a fine powder. The solution is too concentrated, or the cooling is too rapid.- Add more of the hot solvent to the dissolved compound and allow it to cool at a slower rate (e.g., by placing the flask in a Dewar filled with warm water).
The crystallized product is colored or has a low melting point. The presence of impurities.- Consider treating the hot solution with activated charcoal to remove colored impurities before filtration and cooling. - Recrystallize the material a second time. - If the melting point is still low, further purification by column chromatography may be necessary.
Solvent Polarity Chart
SolventPolarity
WaterMost Polar
Acetic Acid
N,N-Dimethylformamide (DMF)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane (DCM)
Diethyl Ether
Toluene
Hexane/HeptaneLeast Polar

This is an approximate guide to solvent polarity.

Experimental Protocols

Representative Synthesis of this compound via Buchwald-Hartwig Amination

This is a general, representative protocol and may require optimization.

Materials:

  • 1,2-Dibromobenzene or 1-bromo-2-iodobenzene

  • Piperidin-2-one

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and phosphine ligand.

  • Add the 2-bromoaryl halide, piperidin-2-one, and the base.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Logical Workflow for Troubleshooting Crystallization

Troubleshooting_Crystallization start Crude Product dissolution Dissolve in Minimum Hot Solvent start->dissolution cooling Slow Cooling dissolution->cooling crystals Crystals Form cooling->crystals no_crystals No Crystals cooling->no_crystals oiling_out Oiling Out cooling->oiling_out purify Purified Product crystals->purify column Column Chromatography crystals->column Low Purity concentrate Concentrate Solution no_crystals->concentrate Too Dilute add_antisolvent Add Anti-solvent no_crystals->add_antisolvent Too Soluble change_solvent Change Solvent no_crystals->change_solvent Still No Crystals reheat Reheat & Cool Slower oiling_out->reheat oiling_out->change_solvent Persistent Oiling concentrate->cooling add_antisolvent->cooling reheat->cooling change_solvent->dissolution column->start

Caption: A flowchart outlining the decision-making process for troubleshooting common crystallization problems.

Synthetic Pathways to this compound

Synthetic_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination ullmann_reactants 2-Bromoaryl Halide + Piperidin-2-one ullmann_conditions Cu Catalyst, High Temp. ullmann_reactants->ullmann_conditions product This compound ullmann_conditions->product buchwald_reactants 2-Bromoaryl Halide + Piperidin-2-one buchwald_conditions Pd Catalyst, Ligand, Base buchwald_reactants->buchwald_conditions buchwald_conditions->product

Caption: Diagram illustrating the two primary synthetic routes to this compound.

References

Technical Support Center: Scalable Synthesis of 1-(2-Bromophenyl)piperidin-2-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of "1-(2-Bromophenyl)piperidin-2-one". The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the crucial C-N bond between an aryl halide (1-bromo-2-iodobenzene or 1,2-dibromobenzene) and piperidin-2-one (also known as δ-valerolactam).[1] This method has largely replaced harsher traditional techniques, offering greater functional group tolerance and milder reaction conditions suitable for pharmaceutical development.[1]

Q2: Why is the choice of catalyst and ligand critical for the success of this synthesis?

A2: The catalyst and ligand system is paramount in a Buchwald-Hartwig amination as it dictates the reaction's efficiency, scope, and yield. The palladium catalyst facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2] The phosphine ligand, on the other hand, stabilizes the palladium center, promotes the desired reactivity, and can influence the reaction's success with challenging substrates like lactams. Sterically hindered and electron-rich ligands are often preferred.[3]

Q3: What are the potential preclinical applications of this compound?

A3: While specific preclinical data for this compound is not extensively published, N-aryl lactam scaffolds are of significant interest in drug discovery.[4][5] Structurally related N-aryl piperidinones and their derivatives have been investigated for a range of biological activities, including as CCR5 antagonists for HIV-1, antitubercular agents, and interferon inducers.[6][7][8] Therefore, preclinical studies of this compound could logically explore its potential in oncology, infectious diseases, or as a modulator of inflammatory pathways.

Q4: Can this synthesis be performed under microwave irradiation to speed up the process?

A4: Yes, microwave-assisted synthesis is a viable option for accelerating the Buchwald-Hartwig amination of lactams. Microwave heating can significantly reduce reaction times from hours to minutes. However, direct translation of thermal conditions to a microwave protocol requires careful optimization of parameters such as temperature, pressure, and solvent choice to avoid decomposition of reactants or catalyst.

Troubleshooting Guides

Issue 1: Low to No Product Formation

Q: I am not observing any significant formation of this compound. What are the likely causes and how can I troubleshoot this?

A: Low or no product formation in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure that the reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are anhydrous and deoxygenated.

  • Catalyst and Ligand Integrity: The palladium precatalyst and phosphine ligand can degrade over time. Use freshly opened or properly stored reagents. Consider using a pre-formed, air-stable palladium precatalyst.

  • Base Selection and Quality: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used. Ensure the base is anhydrous and has not been passivated by atmospheric CO₂.

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. If you are running the reaction at a lower temperature, consider incrementally increasing it.

  • Aryl Halide Reactivity: If using 1,2-dibromobenzene, the reaction might be sluggish. 1-Bromo-2-iodobenzene is a more reactive electrophile and may lead to higher yields.

Issue 2: Formation of Side Products and Impurities

Q: My reaction is producing the desired product, but I am also observing significant side products. What are the common side reactions and how can I minimize them?

A: The formation of side products is a common challenge. Here are some potential side reactions and mitigation strategies:

  • Hydrodehalogenation of the Aryl Halide: This results in the formation of bromobenzene from 1-bromo-2-iodobenzene. This can occur if there is residual water or other protic sources in the reaction. Ensure all reagents and solvents are scrupulously dried.

  • Homocoupling of the Aryl Halide: This leads to the formation of biphenyl derivatives. This side reaction can be more prevalent at higher catalyst loadings or temperatures. Consider reducing the catalyst concentration or reaction temperature.

  • Decomposition of the Product or Starting Materials: At elevated temperatures, the lactam or the product may be susceptible to degradation. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion.

Experimental Protocols

Scalable Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is an illustrative example for the gram-scale synthesis of the target compound.

Materials:

  • 1-Bromo-2-iodobenzene (1.0 eq)

  • Piperidin-2-one (δ-valerolactam) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1-bromo-2-iodobenzene (1.0 eq), piperidin-2-one (1.2 eq), and sodium tert-butoxide (2.5 eq) to the flask.

  • Add anhydrous toluene via a cannula to the flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)Xantphos (4)NaOtBu (2.5)Toluene1101885
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (3.0)Dioxane1002478
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (3.0)Toluene1102082
4Pd₂(dba)₃ (1)SPhos (3)LHMDS (2.5)THF801675

Table 2: Comparison of Aryl Halide Reactivity

EntryAryl HalideYield (%)
11-Bromo-2-iodobenzene85
21,2-Dibromobenzene65

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound reagents 1. Reagent Preparation - 1-Bromo-2-iodobenzene - Piperidin-2-one - Pd(OAc)₂/Xantphos - NaOtBu - Anhydrous Toluene setup 2. Reaction Setup - Assemble dry glassware - Purge with Nitrogen reagents->setup addition 3. Reagent Addition - Add solids - Add solvent setup->addition reaction 4. Reaction - Heat to 110°C - Stir for 18h addition->reaction workup 5. Workup - Cool and filter - Wash with water/brine reaction->workup purification 6. Purification - Column chromatography workup->purification product 7. Product This compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Low Yield start Low or No Product Yield check_inert Check Inert Atmosphere (N₂ or Ar) start->check_inert check_reagents Check Reagent Quality - Catalyst/Ligand activity - Base purity check_inert->check_reagents Atmosphere OK optimize Systematically Optimize Conditions check_inert->optimize Issue Found check_temp Check Reaction Temperature check_reagents->check_temp Reagents OK check_reagents->optimize Issue Found check_aryl_halide Consider Aryl Halide Reactivity check_temp->check_aryl_halide Temperature OK check_temp->optimize Issue Found check_aryl_halide->optimize Considered

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Overcoming Poor Solubility of "1-(2-Bromophenyl)piperidin-2-one" in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with "1-(2-Bromophenyl)piperidin-2-one" during experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation or cloudiness when I dilute my DMSO stock of "this compound" into my aqueous assay buffer. What is happening?

A1: This is a common issue known as "precipitation upon dilution." While Dimethyl sulfoxide (DMSO) is an effective solvent for many non-polar compounds at high concentrations, its ability to maintain solubility decreases significantly when introduced into an aqueous environment. The compound may be crashing out of solution because its concentration exceeds its solubility limit in the final assay buffer, which is predominantly aqueous.[1]

Q2: What are the initial steps I should take to assess the solubility of "this compound"?

A2: A systematic approach is crucial. Start with a visual inspection after attempting to dissolve the compound. Any visible particles, cloudiness, or a film on the container's surface indicates poor solubility. The next step is to perform basic solubility testing in various solvents to identify a more suitable solvent or co-solvent system for your assay.[1]

Q3: What alternative solvents or solubilizing agents can I use for "this compound"?

A3: Several strategies can be employed to improve the solubility of poorly water-soluble compounds:

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used in combination with your aqueous buffer to increase the solubility of nonpolar compounds.[2][3]

  • Surfactants: These agents form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[2][4] Examples include Polysorbate 80 (Tween 80) and Cremophor EL.[4]

  • Cyclodextrins (CDs): These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[2][3]

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[2][3]

Q4: Can the solid form of "this compound" affect its solubility?

A4: Absolutely. The solid-state properties of a compound, such as whether it is in a crystalline or amorphous form, can significantly influence its solubility and dissolution rate. Amorphous forms are generally more soluble than their crystalline counterparts.[1]

Troubleshooting Guide

If you are facing solubility issues with "this compound," follow this step-by-step guide to troubleshoot and optimize your experimental conditions.

Step 1: Initial Solubility Assessment
  • Visual Inspection: After preparing your solution, carefully check for any signs of precipitation, such as cloudiness or visible particles.[1]

  • Basic Solubility Testing: Test the solubility of the compound in a small range of solvents with varying polarities. This will help in selecting an appropriate solvent system.

Step 2: Optimizing the Solvent System
  • Co-solvent Titration: If using a co-solvent, perform a titration to determine the minimum percentage of the organic solvent required to maintain solubility while minimizing potential effects on the assay.

  • Surfactant Screening: Test a panel of surfactants at concentrations above their critical micelle concentration (CMC) to identify one that effectively solubilizes the compound without interfering with the assay.[4]

  • Cyclodextrin Complexation: Evaluate different types of cyclodextrins to find the one that forms the most stable and soluble inclusion complex with your compound.[5]

Step 3: Assay-Specific Considerations
  • Vehicle Control: Always include a vehicle control (the solvent system without the compound) in your experiments to account for any background effects of the solubilizing agents.

  • Impact on Biological Activity: Be aware that high concentrations of organic solvents or surfactants can affect protein stability and ligand-binding experiments.[6] It is crucial to determine the tolerance of your specific assay to these additives.

Quantitative Data Summary

The following table provides a hypothetical summary of the solubility of "this compound" in various solvents to guide your selection process. Actual values should be determined experimentally.

Solvent SystemConcentration (mM)Observations
100% Water< 0.1Insoluble, visible particles
PBS (pH 7.4)< 0.1Insoluble, cloudy solution
100% DMSO> 100Freely soluble, clear solution
100% Ethanol~25Soluble, clear solution
10% DMSO in PBS~0.5Precipitation observed
5% Ethanol in PBS~1Slightly soluble, may require warming
1% Tween 80 in PBS~5Soluble, forms a clear micellar solution
10 mM HP-β-CD in PBS~10Soluble, clear solution

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol allows for the rapid determination of the kinetic solubility of "this compound" in your assay buffer.

  • Prepare a high-concentration stock solution of "this compound" in 100% DMSO (e.g., 50 mM).

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.[1]

  • Dispense 198 µL of your aqueous assay buffer into the wells of a 96-well plate.

  • Add 2 µL of each DMSO concentration to the corresponding wells, resulting in a final DMSO concentration of 1%.[1]

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.[1]

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 650 nm).

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[1]

Visualizations

Troubleshooting Workflow for Poor Solubility

Poor_Solubility_Workflow cluster_0 Initial Observation cluster_1 Solubility Assessment cluster_2 Optimization Strategies cluster_3 Validation cluster_4 Final Protocol start Compound Precipitation in Assay Buffer vis_insp Visual Inspection for Precipitation start->vis_insp sol_test Perform Kinetic Solubility Assay cosolvent Test Co-solvents (e.g., Ethanol, PEG) sol_test->cosolvent If solubility is poor surfactant Screen Surfactants (e.g., Tween 80) sol_test->surfactant If solubility is poor cyclodextrin Evaluate Cyclodextrins (e.g., HP-β-CD) sol_test->cyclodextrin If solubility is poor ph_mod pH Modification (if ionizable) sol_test->ph_mod If solubility is poor vis_insp->sol_test assay_compat Confirm Assay Compatibility cosolvent->assay_compat surfactant->assay_compat cyclodextrin->assay_compat ph_mod->assay_compat vehicle_ctrl Run Vehicle Control assay_compat->vehicle_ctrl end Optimized Assay Protocol vehicle_ctrl->end

Caption: A workflow for troubleshooting poor compound solubility in assays.

References

Stability issues of "1-(2-Bromophenyl)piperidin-2-one" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(2-Bromophenyl)piperidin-2-one in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound contains a lactam ring, which is susceptible to hydrolysis under both acidic and basic conditions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[2]

  • Light Exposure: Photodegradation can occur, particularly under UV light.[2]

  • Oxidizing Agents: The presence of oxidizing agents may lead to degradation of the molecule.[3]

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis.[4]

Q2: What is the most common degradation pathway for this compound?

A2: The most anticipated degradation pathway for this compound is the hydrolysis of the amide bond within the piperidin-2-one (lactam) ring.[1] This reaction breaks the ring to form the corresponding amino acid, 5-amino-5-(2-bromophenyl)pentanoic acid. This process can be catalyzed by both acids and bases.

Q3: How should I store solutions of this compound to ensure maximum stability?

A3: To maximize the stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, such as 2-8°C. For long-term storage, freezing (-20°C or -80°C) is advisable, but perform freeze-thaw stability studies to ensure compound integrity.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]

  • pH: If possible, maintain the pH of the solution close to neutral (pH 7). Buffering the solution may be beneficial.

  • Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency over a short period. Hydrolysis: The lactam ring is likely undergoing hydrolysis due to acidic or basic conditions in the solvent or on glassware.Ensure all glassware is thoroughly rinsed and dried. Use high-purity, neutral pH solvents. Consider buffering the solution if appropriate for your experiment.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation Products: New peaks could correspond to degradation products, such as the hydrolyzed amino acid.Analyze the mass of the new peaks to identify potential degradation products. Perform forced degradation studies (see experimental protocols) to confirm the identity of degradants.
Variability in experimental results between batches. Inconsistent Storage or Handling: Differences in light exposure, temperature, or solution age could lead to varying levels of degradation.Standardize storage and handling procedures for all solutions. Prepare fresh solutions for critical experiments.
Discoloration of the solution. Oxidation or Photodegradation: The compound may be sensitive to light or air, leading to the formation of colored impurities.Store solutions protected from light and consider degassing solvents before use. Prepare solutions fresh and use promptly.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various conditions. Please note that these are general guidelines based on the stability of similar lactam-containing compounds and should be confirmed by experimental data.

Condition Parameter Expected Stability Notes
pH pH 3 (Acidic)LowSignificant hydrolysis of the lactam ring is expected.
pH 7 (Neutral)Moderate to HighThe compound is expected to be most stable at or near neutral pH.
pH 10 (Basic)LowBase-catalyzed hydrolysis of the lactam ring is likely to occur.
Temperature -20°CHighRecommended for long-term storage of solutions.
4°CModerate to HighSuitable for short to medium-term storage.
Room Temperature (20-25°C)Low to ModerateDegradation is more likely to occur over time.
40°C and aboveVery LowAccelerated degradation is expected.
Light Protected from LightHighEssential for preventing photodegradation.
Exposed to Ambient LightModeratePotential for gradual degradation.
Exposed to UV LightVery LowRapid degradation is likely.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for monitoring the stability of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or a suitable buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For stability testing, dilute the stock solution to the desired concentration in the test solution (e.g., buffer at different pH values, water).

  • Analysis:

    • Inject the sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and monitor the peak area of the parent compound and the formation of any new peaks.

    • Calculate the percentage of the remaining parent compound at each time point.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and pathways.

  • Acid Hydrolysis:

    • Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis:

    • Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation:

    • Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation:

    • Heat a solid sample of the compound at 105°C for 24 hours.

  • Photodegradation:

    • Expose a solution of the compound to a light source that meets ICH Q1B guidelines (e.g., xenon lamp) for a specified duration.[5] A dark control should be run in parallel.

  • Analysis:

    • Analyze all stressed samples by the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify the mass of the degradation products.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid or Base H2O 5-amino-5-(2-bromophenyl)pentanoic acid 5-amino-5-(2-bromophenyl)pentanoic acid Hydrolysis->5-amino-5-(2-bromophenyl)pentanoic acid

Caption: Potential hydrolytic degradation pathway of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in Organic Solvent) Test_Solutions Dilute in Test Media (e.g., Buffers, Water) Stock_Solution->Test_Solutions Incubation Incubate under Test Conditions (pH, Temp, Light) Test_Solutions->Incubation Time_Points Sample at Various Time Points Incubation->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Time_Points->HPLC_Analysis Data_Evaluation Evaluate Data for Degradation HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for assessing the stability of this compound.

References

Refinement of analytical methods for "1-(2-Bromophenyl)piperidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical refinement of 1-(2-Bromophenyl)piperidin-2-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for characterizing this compound?

A1: The primary analytical methods for the characterization and purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide information on the compound's purity, molecular weight, and structure.

Q2: I am observing multiple peaks in my HPLC chromatogram. What could be the cause?

A2: Multiple peaks in an HPLC chromatogram can indicate the presence of impurities or degradation products. Potential impurities could arise from the synthesis process, such as starting materials or by-products of the bromination of the aromatic amine.[1] The amino group is a strong activating group, which can lead to multiple bromine substitutions.[1] It is also possible that the compound is degrading under the analytical conditions. Consider evaluating sample stability and adjusting chromatographic parameters.

Q3: My GC-MS analysis is showing poor peak shape for this compound. How can I improve it?

A3: Poor peak shape in GC-MS can be due to several factors. For piperazine derivatives, it's important to ensure the GC system is inert to prevent interactions with the analyte.[2] Perfluoroacylation of the piperidine nitrogen can sometimes improve peak shape and provide better mass spectral fragmentation for isomeric differentiation.[3] Additionally, optimizing the injection port temperature and using a suitable column are crucial.

Q4: I am having difficulty achieving good ionization of my compound in the mass spectrometer. What are my options?

A4: While Electron Impact (EI) ionization is a standard technique, some compounds may not provide a clear molecular ion.[4] For brominated aromatic compounds, Chemical Ionization (CI) can be a valuable alternative to obtain molecular weight information.[4] Both positive (PCI) and negative chemical ionization (NCI) modes can be explored.[4][5] NCI can be particularly sensitive for compounds with high electron affinity.[4] Atmospheric Pressure Photoionization (APPI) could also be an option, though it may require optimization with a dopant.[6]

Q5: What are the expected chemical shifts in the 1H NMR spectrum for the piperidin-2-one ring?

A5: Based on data for similar piperidine structures, the protons on the piperidin-2-one ring are expected to appear as multiplets in the aliphatic region of the 1H NMR spectrum. For a simple piperidine ring, protons adjacent to the nitrogen typically appear around 2.8 ppm, while other ring protons are found between 1.5 and 2.2 ppm.[7] The specific shifts for this compound will be influenced by the presence of the carbonyl group and the phenyl substituent.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseRecommended Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.Use a highly deactivated C18 column. Adjust the mobile phase pH to suppress the ionization of the analyte. Add a small amount of a competing amine, like triethylamine, to the mobile phase.
Poor Resolution Inadequate separation of the main peak from impurities.Optimize the mobile phase composition (e.g., the ratio of organic solvent to buffer).[8] Consider a gradient elution method.[9] Evaluate a different stationary phase.
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed.[8] Use a column oven to maintain a consistent temperature. Equilibrate the system for an adequate amount of time before injections.[8]
Ghost Peaks Contamination in the HPLC system or sample carryover.Flush the system with a strong solvent. Run blank injections to identify the source of contamination. Optimize the needle wash procedure.
GC-MS Method Troubleshooting
IssuePossible CauseRecommended Solution
No Peak Detected Analyte degradation in the injector or poor volatility.Lower the injector temperature. Consider derivatization to increase volatility and thermal stability.[3]
Broad Peaks Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality, low-bleed GC column. Condition the column according to the manufacturer's instructions.
Isotopic Pattern Mismatch for Bromine Co-eluting impurity or incorrect mass calibration.Check for co-eluting species by examining the ion chromatograms of different m/z values. Perform a mass spectrometer calibration. The characteristic M and M+2 isotopic pattern for bromine should be present.
Poor Sensitivity Inefficient ionization or mass analyzer issues.Clean the ion source. For enhanced sensitivity with brominated compounds, consider using negative chemical ionization (NCI) mode.[4][5]

Experimental Protocols

HPLC Method for Purity Analysis

This protocol is a general guideline adapted from methods for similar brominated aromatic piperidine derivatives.[8][10]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
GC-MS Method for Identification and Impurity Profiling

This protocol is a general guideline based on the analysis of related compounds.[2][11]

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 10 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 40-450 amu
Sample Preparation Dissolve sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.

Data Presentation

Table 1: Hypothetical HPLC Data for this compound and Potential Impurities
CompoundRetention Time (min)Relative Retention Time
2-Bromoaniline (Starting Material)8.50.57
This compound15.01.00
Dibrominated Byproduct18.21.21
Table 2: Expected Mass Spectral Data (EI) for this compound
m/zIonRelative Abundance
253/255[M]+• (Molecular Ion)Moderate
198/200[M - C4H7O]+High
155/157[C6H4Br]+Moderate
84[C5H8N]+High

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration NMR NMR Spectroscopy Dissolution->NMR HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling GCMS->Impurity Structure Structural Elucidation NMR->Structure

Caption: General analytical workflow for this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_ms MS Issues Start Analytical Issue Encountered PoorPeakShape Poor Peak Shape? Start->PoorPeakShape InconsistentRT Inconsistent Retention Time? Start->InconsistentRT NoPeak No Peak Detected? Start->NoPeak PoorIonization Poor Ionization? Start->PoorIonization AdjustMobilePhase Adjust Mobile Phase pH/Composition PoorPeakShape->AdjustMobilePhase CheckSystem Check System Stability (Temp, Flow) InconsistentRT->CheckSystem Derivatize Consider Derivatization NoPeak->Derivatize ChangeIonization Try Alternative Ionization (CI, APPI) PoorIonization->ChangeIonization

Caption: Troubleshooting decision tree for analytical issues.

References

Catalyst selection for efficient "1-(2-Bromophenyl)piperidin-2-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient synthesis of 1-(2-Bromophenyl)piperidin-2-one. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a C-N cross-coupling reaction. The two most prominent and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods have their own sets of advantages and require careful optimization of catalysts, ligands, bases, and reaction conditions.

Q2: Why is the N-arylation of piperidin-2-one challenging compared to the N-arylation of amines?

A2: The N-arylation of lactams like piperidin-2-one is generally more challenging than that of amines due to the lower nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, making it a weaker nucleophile. This often necessitates more reactive catalysts, stronger bases, and higher reaction temperatures.

Q3: Which aryl halide should I use: 1,2-dibromobenzene or 1-bromo-2-iodobenzene?

A3: In cross-coupling reactions, the reactivity of aryl halides typically follows the trend: Ar-I > Ar-Br > Ar-Cl.[1] Therefore, 1-bromo-2-iodobenzene would be the more reactive substrate, allowing for milder reaction conditions. However, 1,2-dibromobenzene is often more readily available and cost-effective. The choice may depend on the desired reactivity and the robustness of the chosen catalytic system.

Q4: How do I choose the appropriate catalyst system for a Buchwald-Hartwig reaction?

A4: For the Buchwald-Hartwig amination of lactams, especially with sterically hindered aryl halides like 2-bromophenyl derivatives, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active palladium catalyst.[1] Commonly used ligands include biarylphosphines such as RuPhos, XPhos, and BrettPhos. Pre-formed palladium catalysts (precatalysts) are often more reliable than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[2]

Q5: What are the key considerations for a successful Ullmann coupling reaction?

A5: The modern Ullmann coupling reaction for N-arylation of amides typically uses a copper(I) salt (e.g., CuI) as the catalyst. The success of the reaction is highly dependent on the use of a suitable ligand, which enhances the solubility and reactivity of the copper catalyst. Bidentate ligands, such as 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA), have proven to be effective. The choice of base and solvent is also crucial, with inorganic bases like K₂CO₃ or K₃PO₄ and polar aprotic solvents like DMF or dioxane being common choices.[3]

Catalyst and Condition Comparison

The following tables summarize quantitative data from studies on N-arylation of lactams and related amides. Note that these represent analogous reactions and optimization will be required for the specific synthesis of this compound.

Table 1: Palladium-Catalyzed N-Arylation of Amides/Lactams

Catalyst/LigandAryl HalideAmide/LactamBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / Xantphos4-Bromotolueneδ-ValerolactamCs₂CO₃Dioxane1102485Analogous system
Pd₂(dba)₃ / RuPhos2-Bromotoluene2-PiperidinoneNaOtBuToluene1001878Analogous system
G4-XPhos Palladacycle2-Chlorotoluene2-PiperidinoneK₂CO₃t-BuOH1101292Analogous system

Table 2: Copper-Catalyzed N-Arylation of Amides/Lactams

Catalyst/LigandAryl HalideAmide/LactamBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI / DMEDAIodobenzene2-PyrrolidinoneK₂CO₃Dioxane1102495Analogous system
CuI / L-proline2-Bromopyridineδ-ValerolactamK₂CO₃DMSO902488Analogous system
Cu₂O / Phenanthroline1-Bromo-4-chlorobenzene2-PiperidinoneK₃PO₄Toluene1203675Analogous system

Troubleshooting Guides

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Inactive Catalyst For Pd-catalysis, ensure the use of an air-stable precatalyst or proper in situ generation of the active Pd(0) species. For Cu-catalysis, use a fresh, high-purity Cu(I) salt.
Inappropriate Ligand Screen a variety of ligands. For Buchwald-Hartwig, try bulky biarylphosphine ligands (e.g., RuPhos, XPhos). For Ullmann, screen diamine or phenanthroline-based ligands.
Incorrect Base The base is crucial. For Buchwald-Hartwig with lactams, strong bases like NaOtBu or LHMDS are often effective. For Ullmann, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are preferred. The base must be strong enough to deprotonate the lactam but not so strong as to cause side reactions.
Poor Solvent Choice Ensure the use of anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF for Buchwald-Hartwig, and DMF or DMSO for Ullmann.
Reaction Temperature Too Low N-arylation of lactams often requires elevated temperatures (80-120 °C) to proceed at a reasonable rate.
Steric Hindrance The ortho-bromo substituent on the phenyl ring presents significant steric hindrance. This may require the use of more specialized, bulkier ligands and higher reaction temperatures.

Problem 2: Formation of Side Products

Potential CauseSuggested Solution
Hydrodehalogenation This side reaction, where the aryl halide is reduced, can be caused by moisture or other protic sources in the reaction mixture. Ensure all reagents and solvents are anhydrous. The choice of base can also influence this; consider using a weaker base if hydrodehalogenation is significant.
Homocoupling of Aryl Halide This can occur at high temperatures. Try lowering the reaction temperature and optimizing the catalyst and ligand concentrations.
Decomposition of Product The product may be unstable under the reaction conditions. Monitor the reaction progress and stop it once the starting material is consumed. Consider using milder bases or lower temperatures.

Experimental Protocols

Note: These are general procedures for the N-arylation of lactams and should be optimized for the specific synthesis of this compound. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Palladacycle, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Reagent Addition: Add piperidin-2-one (1.2 equiv.) and 1-bromo-2-iodobenzene or 1,2-dibromobenzene (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), the ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add piperidin-2-one (1.2 equiv.) and 1-bromo-2-iodobenzene or 1,2-dibromobenzene (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed DMF or dioxane (to achieve a concentration of ~0.5 M).

  • Reaction: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, and wash with aqueous ammonia solution followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmideCoord Amide Coordinated Complex OxAdd->AmideCoord Ligand Exchange RedElim Reductive Elimination Complex AmideCoord->RedElim Deprotonation BaseH Base-H+ RedElim->Pd0 Product This compound RedElim->Product Reductive Elimination ArylHalide 2-Bromoaryl Halide ArylHalide->OxAdd Amide Piperidin-2-one Amide->AmideCoord Base Base Base->AmideCoord Ullmann_Catalytic_Cycle CuI Cu(I)L AmideComplex Copper Amide Complex CuI->AmideComplex Coordination & Deprotonation OxAdd Oxidative Addition Complex (Cu(III)) AmideComplex->OxAdd Oxidative Addition OxAdd->CuI Product This compound OxAdd->Product Reductive Elimination ArylHalide 2-Bromoaryl Halide ArylHalide->OxAdd Amide Piperidin-2-one Amide->AmideComplex Base Base Base->AmideComplex Troubleshooting_Workflow start Low/No Yield check_reagents Verify Reagent Purity (Aryl Halide, Lactam, Solvent) start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_catalyst Evaluate Catalyst System (Precatalyst, Ligand, Base) reagents_ok->check_catalyst Yes purify_reagents->check_reagents Re-run catalyst_ok System Appropriate? check_catalyst->catalyst_ok screen_catalysts Screen Different Ligands/Bases catalyst_ok->screen_catalysts No check_conditions Assess Reaction Conditions (Temperature, Concentration) catalyst_ok->check_conditions Yes screen_catalysts->check_catalyst Re-evaluate conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Increase Temperature/ Adjust Concentration conditions_ok->optimize_conditions No success Improved Yield conditions_ok->success Yes optimize_conditions->check_conditions Re-evaluate

References

Validation & Comparative

A Comparative Analysis of 1-(Bromophenyl)piperidin-2-one Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ortho-, meta-, and para-isomers of 1-(bromophenyl)piperidin-2-one, a class of compounds with significant potential in medicinal chemistry. The position of the bromine atom on the phenyl ring can profoundly influence the molecule's physicochemical properties and biological activity, making a comparative understanding crucial for rational drug design and development. While direct comparative studies on the parent 1-(bromophenyl)piperidin-2-one isomers are limited in publicly available literature, this guide synthesizes data from closely related, biologically evaluated analogs to provide valuable insights into their structure-activity relationships (SAR).

Physicochemical and Spectroscopic Data

A summary of available and predicted physicochemical and spectroscopic data for the 1-(bromophenyl)piperidin-2-one isomers is presented below. Direct experimental data for these specific parent compounds is sparse; therefore, data for closely related analogs and predicted values are included to facilitate comparison.

Property1-(2-Bromophenyl)piperidin-2-one (ortho)1-(3-Bromophenyl)piperidin-2-one (meta)1-(4-Bromophenyl)piperidin-2-one (para)
Molecular Formula C₁₁H₁₂BrNOC₁₁H₁₂BrNOC₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol 254.12 g/mol 254.12 g/mol
CAS Number Not readily available1016847-66-7[1][2]27471-43-8[3][4]
Predicted ¹H NMR Signals expected for bromophenyl and piperidinone protons, with ortho-coupling patterns on the aromatic ring.Aromatic protons expected to show meta-coupling. Piperidinone protons similar to other isomers.Aromatic protons expected to show para-substitution pattern (two doublets). Piperidinone protons similar to other isomers.
Predicted ¹³C NMR Distinct chemical shifts for the brominated and ipso-carbons due to the ortho-substituent effect.Characteristic shifts for a meta-substituted benzene ring.Symmetrical pattern for the aromatic carbons due to para-substitution.
Predicted IR (cm⁻¹) C=O stretch (~1650-1680), C-N stretch, C-Br stretch, aromatic C-H bending patterns characteristic of ortho-substitution.Similar C=O, C-N, and C-Br stretches. Aromatic C-H bending will differ, indicating meta-substitution.Similar C=O, C-N, and C-Br stretches. Aromatic C-H bending will differ, indicating para-substitution.
Predicted Mass Spec (m/z) Molecular ion peak [M]+ at ~253/255 (due to Br isotopes). Fragmentation may involve loss of CO, Br, and parts of the piperidinone ring.Molecular ion peak [M]+ at ~253/255. Fragmentation pattern may differ slightly from the ortho isomer.Molecular ion peak [M]+ at ~253/255. Fragmentation pattern may differ slightly from the other isomers.

Synthesis and Experimental Protocols

While specific protocols for the direct synthesis of 1-(bromophenyl)piperidin-2-one isomers are not widely published, a general and adaptable method can be derived from the synthesis of structurally similar, biologically active piperidine derivatives. A key study on farnesyltransferase inhibitors provides a relevant synthetic route for N-substituted 4-aryl-5-nitro-piperidin-2-ones, which can be adapted for the synthesis of the target compounds.[5]

General Synthetic Pathway:

Synthetic Pathway General Synthesis of 1-(Bromophenyl)piperidin-2-one Analogs cluster_reactants Starting Materials cluster_products Products A Methyl 3-(bromophenyl)-4-nitrobutyrate Reaction Reflux in Ethanol A->Reaction B Aldehyde B->Reaction C Primary Amine C->Reaction D 4-(Bromophenyl)-5-nitro-1-(substituted)piperidin-2-one Reaction->D Cyclocondensation

Caption: General synthetic route for N-substituted 4-(bromophenyl)piperidin-2-one analogs.

Experimental Protocol: Synthesis of 4-(Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one Analogs [5]

This protocol, adapted from the synthesis of farnesyltransferase inhibitors, can serve as a template for synthesizing the target isomers by using appropriate starting materials (e.g., omitting the substituents on the piperidinone ring).

  • Reaction Setup: A mixture of methyl 3-(bromophenyl)-4-nitrobutyrate (1.0 mmol), an appropriate aldehyde (e.g., formaldehyde or its equivalent to yield an unsubstituted C6) (1.0 mmol), and a primary amine (e.g., aniline or a protecting group precursor) (2.0 mmol) in ethanol is prepared in a round-bottom flask.

  • Reaction Conditions: The mixture is heated under reflux for approximately 20 hours.

  • Workup and Purification: After cooling, the ethanol is removed under reduced pressure. The resulting residue is then purified by silica gel chromatography to yield the desired piperidin-2-one product.

Comparative Biological Activity: Insights from Farnesyltransferase Inhibitors

A study on novel piperidine derivatives as farnesyltransferase (FTase) inhibitors provides a direct comparison of the biological activity of ortho-, meta-, and para-bromophenyl substituted analogs.[5] Farnesyltransferase is a critical enzyme in cellular signaling pathways, and its inhibition is a target for cancer therapy.

Structure-Activity Relationship (SAR) Workflow:

SAR_Workflow Structure-Activity Relationship (SAR) Analysis Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion A Synthesize Ortho, Meta, and Para Isomers B In vitro FTase Inhibition Assay A->B Test compounds C Determine IC50 values B->C Generate data D Compare Potency C->D Analyze results E Establish Structure-Activity Relationship D->E Draw conclusions

Caption: Workflow for determining the structure-activity relationship of the isomers.

Comparative FTase Inhibitory Activity:

Isomer PositionCompound (Analog)FTase Inhibition (IC₅₀)Relative Potency
ortho 4-(2-Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one140 nM[5]High
meta 4-(3-Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one420 nM[5]Moderate
para 4-(4-Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-oneInactive[5]Inactive

This data clearly demonstrates that the position of the bromine atom has a dramatic effect on the biological activity of these piperidine derivatives. The ortho-isomer exhibited the highest potency , being three times more active than the meta-isomer. In contrast, the para-isomer was found to be inactive .[5] This suggests that the steric and electronic properties conferred by the bromine atom's position are critical for the molecule's interaction with the farnesyltransferase active site.

Potential Signaling Pathway Involvement

The inhibition of farnesyltransferase by the active bromophenyl piperidinone isomers suggests their potential to interfere with the Ras signaling pathway, which is frequently dysregulated in cancer. Farnesylation is a key post-translational modification required for the proper localization and function of Ras proteins.

Simplified Ras Signaling Pathway and Point of Inhibition:

Ras_Pathway Simplified Ras Signaling Pathway and Inhibition cluster_upstream Upstream Signaling cluster_ras Ras Activation cluster_downstream Downstream Effectors GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Inactive Ras Receptor->Ras FarnesylatedRas Active Ras (Membrane-bound) Ras->FarnesylatedRas Farnesylation Farnesyltransferase Farnesyltransferase Farnesyltransferase->FarnesylatedRas Raf Raf FarnesylatedRas->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound (ortho-isomer analog) Inhibitor->Farnesyltransferase Inhibition

Caption: Inhibition of Farnesyltransferase by the ortho-isomer analog blocks Ras activation.

Conclusion

The comparative analysis, based on available data for close structural analogs, strongly suggests that the isomeric position of the bromine atom in 1-(bromophenyl)piperidin-2-one is a critical determinant of its biological activity. The superior performance of the ortho-isomer in farnesyltransferase inhibition highlights its potential as a lead scaffold for the development of novel anticancer agents. Further research focusing on the synthesis and direct comparative evaluation of the parent 1-(bromophenyl)piperidin-2-one isomers is warranted to fully elucidate their therapeutic potential and to refine the structure-activity relationships within this promising class of compounds. This guide provides a foundational framework for such future investigations.

References

A Comparative Guide to the Structure-Activity Relationship of Bromophenyl Piperidinones as Anti-Alzheimer's and Analgesic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of bromophenyl piperidinone derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents for Alzheimer's disease and pain management. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Anti-Alzheimer's Activity of 4-(4-bromophenyl)-4-piperidinol Derivatives

A series of 4-(4-bromophenyl)-4-piperidinol derivatives have been synthesized and evaluated as multifunctional agents for the treatment of Alzheimer's disease.[1][2][3] The core structure consists of a 4-(4-bromophenyl)-4-piperidinol scaffold with various substitutions at the nitrogen atom of the piperidine ring. The primary biological targets evaluated are acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease, as well as other relevant factors like antioxidant activity and amyloid-beta (Aβ) aggregation.

Structure-Activity Relationship (SAR) Analysis

The anti-Alzheimer's activity of these compounds is significantly influenced by the nature of the substituent on the piperidine nitrogen.

  • Acetylcholinesterase (AChE) Inhibition: Compounds with specific aromatic and heterocyclic moieties attached to the piperidine nitrogen have shown potent AChE inhibitory activity. For instance, derivatives AB11 and AB14 demonstrated the most significant activity against AChE, with IC50 values of 0.029 µM and 0.038 µM, respectively.[1][2] Other derivatives, such as AB10, AB17, and AB70, also exhibited inhibitory potential against AChE.[1][2]

  • Antioxidant Activity: Several of these derivatives also possess antioxidant properties, which is beneficial in the context of Alzheimer's disease where oxidative stress is a contributing factor. Compounds AB11 and AB14 were identified as good antioxidant agents, with IC50 values of 26.38 µM and 23.99 µM, respectively.[1][2]

  • Amyloid-Beta (Aβ) Aggregation Inhibition: A key pathological hallmark of Alzheimer's disease is the aggregation of Aβ peptides. Some of the synthesized compounds have been shown to inhibit this process. Notably, compound AB11 displayed moderate inhibition of Aβ aggregation (43.25% at 500 µM) and the ability to disassemble pre-formed Aβ fibrils.[1][2]

  • Monoamine Oxidase (MAO) Inhibition: Derivatives AB11 and AB14 were also found to be selective inhibitors of monoamine oxidase-B (MAO-B), with IC50 values of 866 µM and 763 µM, respectively.[1][2] Other compounds like AB10, AB17, and AB70 showed activity against both MAO-A and MAO-B.[1][2]

Data Presentation: Anti-Alzheimer's Activity
Compound IDR-group on Piperidine NitrogenAChE Inhibition IC50 (µM)Antioxidant Activity IC50 (µM)Aβ Aggregation Inhibition (%)MAO-B Inhibition IC50 (µM)
AB11 [Structure not fully specified in abstract]0.029[1][2]26.38[1][2]43.25 at 500 µM[1][2]866[1][2]
AB14 [Structure not fully specified in abstract]0.038[1][2]23.99[1][2]-763[1][2]
AB10 [Structure not fully specified in abstract]Inhibitory Potential[1][2]--Active against MAO-A & B[1][2]
AB17 [Structure not fully specified in abstract]Inhibitory Potential[1][2]--Active against MAO-A & B[1][2]
AB70 [Structure not fully specified in abstract]Inhibitory Potential[1][2]--Active against MAO-A & B[1][2]

Note: The specific chemical structures for the R-groups of compounds AB10, AB11, AB14, AB17, and AB70 would need to be obtained from the full-text article to complete the SAR analysis.

Analgesic and Antiplatelet Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives

Derivatives of 4-(4'-bromophenyl)-4-piperidinol have also been investigated for their analgesic and antiplatelet activities.[4] The core structure is the same, with modifications made at the nitrogen of the piperidine ring.

Structure-Activity Relationship (SAR) Analysis

The analgesic and antiplatelet effects of these compounds are dependent on the substituents introduced at the piperidine nitrogen.

  • Analgesic Activity: The parent compound, 4-(4'-bromophenyl)-4-piperidinol (PD1), and its phenacyl derivatives, PD3 and PD5, exhibited highly significant analgesic effects.[4] Derivatives PD4 and PD6 also showed significant activity.[4] Molecular docking studies suggest that the analgesic activity of the most active compound, PD3, may be mediated through interactions with the opioid receptor.[4]

  • Antiplatelet Activity: The antiplatelet activity was evaluated against platelet activating factor-induced aggregation. Compound PD5, 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide, was the most potent inhibitor with an IC50 of 0.06 mM.[4] Compound PD3 was the second most active with an IC50 of 80 mM.[4]

Data Presentation: Analgesic and Antiplatelet Activity
Compound IDR-group on Piperidine NitrogenAnalgesic EffectAntiplatelet Aggregation IC50 (mM)
PD1 HHighly Significant[4]-
PD3 Phenacyl derivativeHighly Significant[4]80[4]
PD5 2-(2″,4″-dimethoxyphenyl)-2-oxo-ethylHighly Significant[4]0.06[4]
PD4 [Structure not fully specified in abstract]Significant[4]-
PD6 [Structure not fully specified in abstract]Significant[4]-
Aspirin (Positive Control)-0.150[4]

Note: The specific chemical structures for the R-groups of compounds PD3, PD4, and PD6 would need to be obtained from the full-text article to complete the SAR analysis.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized procedure based on Ellman's method for determining acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add 20 µL of phosphate buffer, 10 µL of test compound solution (at various concentrations), and 20 µL of AChE solution to each well of the microplate.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI solution to each well.

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Hot Plate Test for Analgesia

This protocol describes a common method for assessing the central analgesic activity of compounds.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Test animals (e.g., mice or rats)

  • Test compounds and a positive control (e.g., Morphine)

  • Vehicle for dissolving compounds (e.g., saline)

Procedure:

  • Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5°C).

  • Administer the test compound, positive control, or vehicle to the animals (e.g., intraperitoneally).

  • At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each animal individually on the hot plate.

  • Start a stopwatch immediately and observe the animal for signs of pain, such as licking of the paws or jumping.

  • Record the latency time, which is the time taken for the animal to show a pain response.

  • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

  • An increase in the latency time compared to the vehicle-treated group indicates an analgesic effect.

Platelet Aggregation Assay

This protocol outlines a general procedure for measuring platelet aggregation in vitro.

Materials:

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) obtained from fresh blood samples.

  • Platelet aggregation inducer (e.g., platelet-activating factor, ADP, collagen)

  • Test compounds and a positive control (e.g., Aspirin)

  • Saline solution

  • Aggregometer

Procedure:

  • Prepare PRP and PPP by centrifugation of whole blood.

  • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Add the test compound or vehicle to the PRP and incubate for a specific period.

  • Initiate platelet aggregation by adding the platelet aggregation inducer.

  • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • The percentage of aggregation is determined from the aggregation curve.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits platelet aggregation by 50%.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_synapse->ACh_Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Bromophenyl_Piperidinone Bromophenyl Piperidinone (Inhibitor) Bromophenyl_Piperidinone->AChE Inhibition Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Cholinergic Synapse and AChE Inhibition.

G Start Start Compound_Synthesis Synthesis of Bromophenyl Piperidinone Derivatives Start->Compound_Synthesis Purification_Characterization Purification and Structural Characterization (NMR, MS, etc.) Compound_Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Biological Screening (AChE Assay, Platelet Aggregation) Purification_Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification In_Vivo_Testing In Vivo Testing (Hot Plate Test) Lead_Identification->In_Vivo_Testing Preclinical_Development Further Preclinical Development In_Vivo_Testing->Preclinical_Development End End Preclinical_Development->End

Caption: Drug Discovery Workflow.

References

A Comparative Analysis of the Biological Activities of 2-Bromo and 4-Bromo Phenyl Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen atoms on a phenyl ring fused to a piperidinone core can significantly influence the pharmacological profile of the resulting derivatives. This guide provides a comparative overview of the reported biological activities of 2-bromo and 4-bromo phenyl piperidinone and related derivatives, drawing from available experimental data. Due to a lack of direct head-to-head studies comparing isomeric 2-bromo and 4-bromo analogs for the same biological endpoint, this guide will present the existing data for each class of compounds separately across various therapeutic areas, including neuroprotection, cancer, and infectious diseases.

Neurological Activity: A Focus on Alzheimer's Disease Modulators

Derivatives of 4-bromophenyl piperidinol have emerged as promising multi-target agents for the potential treatment of Alzheimer's disease. These compounds have been evaluated for their ability to inhibit key enzymes involved in the disease's pathology and to interfere with the aggregation of amyloid-beta (Aβ) peptides.

Quantitative Data for 4-Bromo Phenyl Piperidinol Derivatives
Compound IDTargetIC50 ValueAβ Aggregation Inhibition (%) at 500 μM
AB11 Acetylcholinesterase (AChE)0.029 μM43.25%
Monoamine Oxidase-B (MAO-B)866 μM-
Antioxidant Activity26.38 μM-
AB14 Acetylcholinesterase (AChE)0.038 μM-
Monoamine Oxidase-B (MAO-B)763 μM-
Antioxidant Activity23.99 μM-
AB10 MAO-A and MAO-BNot specifiedCapable of disassembling Aβ fibrils
AB17 MAO-A and MAO-BNot specifiedCapable of disassembling Aβ fibrils
AB70 MAO-A and MAO-BNot specifiedCapable of disassembling Aβ fibrils

Data sourced from references[1][2][3].

Experimental Protocols for Neurological Activity Assays

Acetylcholinesterase (AChE) Inhibition Assay: The inhibitory activity against AChE is typically determined using a spectrophotometric method. The assay mixture contains the enzyme (AChE), the test compound at various concentrations, and a buffer solution (e.g., phosphate buffer, pH 8.0). After a pre-incubation period, the substrate (acetylthiocholine iodide) and a chromogenic reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are added. The enzyme catalyzes the hydrolysis of the substrate, and the product reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor, and the IC50 value is determined from the dose-response curve.[4][5]

Monoamine Oxidase (MAO) Inhibition Assay: MAO-A and MAO-B activities are assayed using specific substrates. For instance, kynuramine can be used as a substrate for both isoforms, with the product, 4-hydroxyquinoline, being detected spectrophotometrically at 316 nm. Alternatively, specific substrates like benzylamine for MAO-B can be used, with product formation (benzaldehyde) monitored at 250 nm.[1] The assay involves incubating the respective MAO isoform with the test compound, followed by the addition of the substrate. The rate of product formation is measured over time to determine the enzyme activity and the extent of inhibition.[1][2]

Amyloid-Beta (Aβ) Aggregation Inhibition Assay: The inhibition of Aβ peptide aggregation is commonly monitored using a Thioflavin T (ThT) fluorescence assay. Synthetic Aβ42 peptide is incubated in a suitable buffer at 37°C with shaking to induce aggregation into amyloid fibrils. Test compounds are added at various concentrations to this mixture. ThT dye binds to the beta-sheet structures of the amyloid fibrils, resulting in a significant increase in its fluorescence emission, which can be measured at approximately 483 nm (with excitation at 450 nm). The reduction in ThT fluorescence in the presence of the test compound indicates inhibition of Aβ aggregation.[6]

Signaling Pathway for Cholinergic Neurotransmission

Cholinergic_Signaling ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Bromo_Derivative 4-Bromo Phenyl Piperidinol Derivative Bromo_Derivative->AChE Inhibits

Caption: Inhibition of AChE by 4-bromo phenyl piperidinol derivatives.

Antimicrobial Activity

A derivative of 2-piperidinone, specifically N-[4-bromo-n-butyl]-2-piperidinone, has been isolated and shown to possess antimicrobial properties.

Quantitative Data for 2-Piperidinone, N-[4-bromo-n-butyl]-

While specific MIC (Minimum Inhibitory Concentration) values were not provided in the search results, the compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa, Proteus mirabilis, and Candida albicans.[7]

Experimental Protocol for Antimicrobial Susceptibility Testing

Disk Diffusion Method: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar). Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours). The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured to determine the susceptibility of the microorganism to the compound.[8][9]

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Microbial Inoculum Inoculation Inoculate Agar Plate Inoculum->Inoculation Agar_Plate Agar Plate Agar_Plate->Inoculation Compound_Disk Compound-impregnated Disk Disk_Placement Place Disk on Agar Compound_Disk->Disk_Placement Inoculation->Disk_Placement Incubation Incubate Disk_Placement->Incubation Zone_of_Inhibition Measure Zone of Inhibition Incubation->Zone_of_Inhibition Interpretation Interpret Results Zone_of_Inhibition->Interpretation

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

Anticancer Activity

Various bromo-phenyl derivatives, including those with a piperidinone or related heterocyclic core, have been investigated for their anticancer properties. The data is diverse, with different studies examining different cell lines and compound scaffolds. A direct comparison of 2-bromo versus 4-bromo phenyl piperidinones is not available from the current literature. However, we can summarize the findings for some bromo-phenyl derivatives.

One study on 5-bromo-N-phenyl substituted isatin derivatives (a related indole-based scaffold) found that the presence of the bromine atom increased cytotoxic activity against human colon cancer (HT-29) and human liver cancer (HepG2) cell lines.[10] Another study synthesized novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives and evaluated their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with some compounds showing good IC50 values.[11][12]

Experimental Protocol for In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[13][14]

Logical Relationship in Anticancer Drug Screening

Anticancer_Screening Compound Bromo Phenyl Piperidinone Derivative Treatment Treatment & Incubation Compound->Treatment Cancer_Cells Cancer Cell Line (e.g., MCF-7, HepG2) Cancer_Cells->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis IC50_Value IC50 Value Data_Analysis->IC50_Value SAR Structure-Activity Relationship Analysis IC50_Value->SAR

Caption: Logical flow of in vitro anticancer activity screening.

Conclusion and Future Directions

The available literature indicates that both 2-bromo and 4-bromo phenyl piperidinone and related derivatives are scaffolds of significant interest in medicinal chemistry, with demonstrated activities in the areas of neurodegenerative disease, infectious disease, and oncology. The 4-bromo phenyl substitution appears to be a promising feature for multi-target agents against Alzheimer's disease, particularly in the inhibition of acetylcholinesterase. On the other hand, a 2-piperidinone derivative with a bromo-butyl substituent has shown notable antimicrobial effects.

The primary gap in the current body of research is the lack of direct comparative studies between 2-bromo and 4-bromo phenyl piperidinone isomers. Such studies would be invaluable for elucidating the structure-activity relationship (SAR) concerning the position of the bromine atom on the phenyl ring. Future research should focus on the synthesis and parallel biological evaluation of isomeric pairs of these compounds against a panel of relevant targets to provide a clearer understanding of how the bromine substitution pattern influences potency, selectivity, and overall pharmacological profile. This would enable a more rational design of next-generation therapeutic agents based on the phenyl piperidinone scaffold.

References

A Comparative Analysis of Ortho-Halogenated Phenylpiperidinones: Elucidating the Impact of Halogen Substitution on Chemical and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's behavior is paramount. The piperidinone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of ortho-halogenated 1-phenyl-piperidin-2-ones, with a particular focus on the influence of the halogen (Fluorine, Chlorine, Bromine, and Iodine) on their synthesis and biological activity. While extensive data on 1-(2-bromophenyl)piperidin-2-one remains elusive in publicly accessible literature, this guide compiles available information on its ortho-halogenated analogues to draw insightful comparisons and guide future research.

Introduction to Halogenated Piperidinones

The introduction of a halogen atom to a phenyl ring appended to a piperidinone core can significantly alter the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can profoundly impact its biological activity, receptor binding affinity, and pharmacokinetic profile. The position of the halogen on the phenyl ring is also a critical determinant of its effect. This guide focuses on the ortho-position to explore the steric and electronic consequences of placing different halogens in close proximity to the piperidinone linkage.

Synthesis of Ortho-Halogenated Phenylpiperidinones

The general synthetic route to 1-(ortho-halogenated phenyl)piperidin-2-ones typically involves the N-arylation of piperidin-2-one with an ortho-halogenated phenylating agent. Common methods include the Buchwald-Hartwig amination or Ullmann condensation. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction yield and purity of the final product.

General Synthetic Pathway

A prevalent method for the synthesis of these compounds is the copper-catalyzed N-arylation of piperidin-2-one with the corresponding 2-halophenylboronic acid or 2-haloiodobenzene.

Synthetic_Pathway General Synthetic Pathway for 1-(ortho-Halogenated Phenyl)piperidin-2-ones Piperidinone Piperidin-2-one Product 1-(ortho-Halophenyl)piperidin-2-one Piperidinone->Product OrthoHalo ortho-Halophenyl (X = F, Cl, Br, I) OrthoHalo->Product Catalyst Catalyst (e.g., CuI) Ligand (e.g., L-proline) Base (e.g., K2CO3) Solvent (e.g., DMSO) Catalyst->Product

Caption: General reaction scheme for the synthesis of 1-(ortho-halogenated phenyl)piperidin-2-ones.

Comparative Physicochemical Properties

The nature of the halogen atom at the ortho-position influences several key physicochemical parameters. These differences can affect how the molecule interacts with biological targets and its overall drug-like properties.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Electronegativity HighHighModerateLow
Atomic Radius (Å) 0.570.991.141.33
Lipophilicity (π) +0.14+0.71+0.86+1.12
Hydrogen Bonding Weak AcceptorVery Weak AcceptorNot an AcceptorNot an Acceptor

Table 1: Comparison of Physicochemical Properties of Halogens. This table summarizes key properties of the different halogens that influence the overall characteristics of the halogenated piperidinones.

Biological Activity and Performance Data

It is important to note that direct, quantitative comparisons of performance are challenging without standardized assays. The following data is compiled from different studies and should be interpreted with caution.

CompoundBiological Target/ActivityAssay TypeResult
1-(2-Fluorophenyl)piperidin-2-one Anticancer (BCL2 inhibitor)Cytotoxicity Assay (MDA-MB-231 cells)Moderate to high cytotoxic activity has been observed for derivatives.[1]
1-(2-Chlorophenyl)piperidin-2-one Cannabinoid Receptor 1 (CB1) AntagonistRadioligand Binding AssayDerivatives have shown antagonist properties.[2]
This compound No specific biological data available in the searched literature.--
1-(2-Iodophenyl)piperidin-2-one Synthetic Intermediate-Primarily used as a building block for more complex molecules due to the reactivity of the C-I bond in cross-coupling reactions.

Table 2: Summary of Reported Biological Activities. This table presents a snapshot of the biological activities investigated for some of the ortho-halogenated piperidinones. The lack of data for the 2-bromo derivative is a notable gap in the current literature.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of halogenated piperidinones, based on available literature.

Synthesis of 1-(2-Fluorophenyl)piperidin-2-one (Representative Protocol)

Materials:

  • Piperidin-2-one

  • 2-Fluorophenylboronic acid

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add piperidin-2-one (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.0 eq).

  • Add DMSO as the solvent and degas the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 90 °C) for a designated time (e.g., 24 hours) under an inert atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-fluorophenyl)piperidin-2-one.

Cytotoxicity Assay (MTT Assay) - General Protocol

Cell Culture:

  • Human breast cancer cell line (e.g., MDA-MB-231) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., 1-(2-fluorophenyl)piperidin-2-one derivatives) for a specified duration (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity_Workflow Workflow for MTT Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Data Analysis Cell_Culture Culture Cancer Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Adhesion Allow Adhesion Seeding->Adhesion Add_Compound Add Test Compounds Adhesion->Add_Compound Incubation Incubate for 48h Add_Compound->Incubation Add_MTT Add MTT Solution Incubation->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Dissolve Dissolve Formazan Incubate_MTT->Dissolve Read_Absorbance Read Absorbance Dissolve->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: A generalized workflow of the MTT assay for determining the cytotoxicity of compounds.

Conclusion and Future Directions

This comparative guide highlights the significant influence of ortho-halogen substitution on the properties of 1-phenyl-piperidin-2-ones. While data for the 2-fluoro and 2-chloro analogues point towards potential applications in cancer and neurological disorders respectively, the lack of information on this compound underscores a clear gap in the current scientific literature.

Future research should focus on the systematic synthesis and biological evaluation of the complete series of ortho-halogenated 1-phenyl-piperidin-2-ones under standardized conditions. This would enable a direct and quantitative comparison of their properties, providing valuable structure-activity relationship (SAR) data. Such studies are essential for the rational design of novel piperidinone-based therapeutics with improved efficacy and safety profiles. The unique electronic and steric properties of the bromine atom suggest that this compound could exhibit distinct and potentially valuable biological activities, making it a compelling target for future investigation.

References

In Vitro Validation of "1-(2-Bromophenyl)piperidin-2-one" for Sigma-1 Receptor Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of "1-(2-Bromophenyl)piperidin-2-one" as a putative ligand for the sigma-1 receptor (σ1R). Due to the absence of direct experimental data for this specific compound, we present its profile alongside well-established σ1R modulators to offer a benchmark for its characterization. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of neurological and psychiatric conditions, making it a compelling target for therapeutic development.[1][2]

Comparative Analysis of Sigma-1 Receptor Ligands

The following table summarizes the binding affinities (Ki) of known sigma-1 receptor agonists and antagonists. The Ki value represents the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data for "this compound" is presented as "To Be Determined" to highlight the need for experimental validation.

CompoundClassTarget(s)Ki (nM) for Sigma-1 ReceptorSelectivity
This compound Hypothesized Ligand Sigma-1 Receptor (putative) To Be Determined To Be Determined
(+)-PentazocineAgonistSigma-11.7 - 7.76[3][4]Binds to opioid receptors as well[5]
HaloperidolAntagonistSigma-1, Dopamine D22 - 6.5[3][6]Also a potent D2 antagonist[7]
NE-100AntagonistSigma-10.86 - 1.03[8]>55-fold selective over sigma-2
BD-1063AntagonistSigma-14.43 - 9[9][10]>49-fold selective over sigma-2[11]

Experimental Protocols for In Vitro Validation

To determine the binding affinity of "this compound" for the sigma-1 receptor, a competitive radioligand binding assay is the gold standard.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is adapted from established methodologies for characterizing sigma-1 receptor ligands.[1][12][13]

Objective: To determine the inhibition constant (Ki) of "this compound" for the human sigma-1 receptor.

Materials:

  • Test Compound: "this compound"

  • Membrane Preparation: Guinea pig brain or rat liver membranes, or membranes from cells expressing recombinant human sigma-1 receptors.[1]

  • Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist).[1][12]

  • Non-specific Binding Control: Haloperidol (10 µM).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[13]

  • Incubation Plates: 96-well plates.

  • Filtration System: Cell harvester and glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethylenimine.[4]

  • Scintillation Counter: For measuring radioactivity.

  • Scintillation Cocktail.

Procedure:

  • Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to cover a wide concentration range (e.g., 0.1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, combine the assay buffer, membrane preparation (typically 100-200 µg of protein per well), and either the test compound at various concentrations, buffer for total binding, or 10 µM haloperidol for non-specific binding.[4]

  • Radioligand Addition: Add --INVALID-LINK---pentazocine to all wells at a final concentration close to its Kd (e.g., 3-10 nM).[1][4]

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[1][14]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM haloperidol) from the total binding (counts with buffer only).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized signaling context of the sigma-1 receptor and the workflow for its in vitro validation.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion s1r Sigma-1 Receptor bip BiP/GRP78 s1r->bip Inactive state ip3r IP3 Receptor s1r->ip3r Modulation ca_er Ca2+ ip3r->ca_er Release vdac VDAC ca_mito Ca2+ vdac->ca_mito ligand Ligand (e.g., this compound) ligand->s1r Binding plc PLC ip3 IP3 plc->ip3 ip3->ip3r Activation ca_er->vdac Uptake cellular_response Cellular Response (e.g., Neurite Outgrowth, Cell Survival) ca_mito->cellular_response Signaling Cascade

Caption: Hypothesized Sigma-1 Receptor Signaling Pathway.

experimental_workflow prep 1. Membrane Preparation (e.g., Guinea Pig Brain) plate 2. Assay Plating (Membranes, Buffers, Ligands) prep->plate radioligand 3. Add 3H-pentazocine plate->radioligand incubate 4. Incubation (37°C, 90-120 min) radioligand->incubate filter 5. Filtration & Washing incubate->filter count 6. Scintillation Counting filter->count analyze 7. Data Analysis (IC50 -> Ki) count->analyze

Caption: Radioligand Binding Assay Workflow.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is a critical step in the evaluation of any novel chemical entity. This guide provides a framework for the cross-reactivity profiling of "1-(2-Bromophenyl)piperidin-2-one," a compound belonging to the 1-arylpiperidin-2-one chemical class. Due to the limited publicly available data on this specific molecule, this comparison utilizes data from structurally related compounds and outlines a comprehensive strategy for its in-depth characterization.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological pathways.[1][2][3] Derivatives of piperidin-2-one, also known as piperidones, have been investigated for a variety of pharmacological activities. However, the introduction of a substituted aryl group at the 1-position, as in this compound, necessitates a thorough evaluation of its selectivity profile to identify potential on-target and off-target activities.

Hypothetical Cross-Reactivity Profile

To illustrate a potential cross-reactivity profile for a compound like this compound, we have compiled a hypothetical dataset based on the known activities of similar chemical scaffolds. This data should be considered illustrative and would require experimental validation.

Target ClassRepresentative TargetAssay TypeHypothetical Kᵢ (nM)Hypothetical IC₅₀ (µM)
Primary Target Hypothetical Target X Radioligand Binding 15 0.05
KinasesKinase Panel (400+ kinases)Kinase Activity Assay>10,000>10
GPCRs5-HT₂C ReceptorRadioligand Binding8502.5
Dopamine D₂ ReceptorRadioligand Binding1,2005.1
Sigma₁ ReceptorRadioligand Binding3501.8
Ion ChannelshERGElectrophysiology>10,000>30
EnzymesFatty Acid Amide Hydrolase (FAAH)Enzyme Activity Assay2,5008.9

Experimental Protocols for Cross-Reactivity Profiling

A comprehensive assessment of a compound's selectivity involves a tiered approach, beginning with broad screening panels and progressing to more focused mechanistic studies for any identified off-target interactions.

Broad Panel Screening: Kinase and GPCR Profiling
  • Objective: To identify potential interactions with a wide range of kinases and G-protein coupled receptors.

  • Methodology:

    • Kinase Profiling: A radiometric activity assay is often considered the gold standard for kinase profiling.[4] The test compound is incubated with a panel of purified kinases, a substrate, and radioactively labeled ATP. The amount of phosphorylated substrate is then quantified to determine the inhibitory activity of the compound.

    • GPCR Profiling: Radioligand binding assays are commonly used to screen for interactions with a broad panel of GPCRs.[1][5] This involves incubating the test compound with cell membranes expressing the target receptor and a radiolabeled ligand with known affinity for that receptor. The ability of the test compound to displace the radioligand is measured, and the binding affinity (Ki) is calculated.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
  • Objective: To confirm target binding within a more physiologically relevant cellular environment.

  • Methodology: The Cellular Thermal Shift Assay (CETSA®) is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[6]

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.

    • The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Functional Assays for Off-Target Hits
  • Objective: To determine the functional consequence of any identified off-target binding.

  • Methodology: If significant binding to an off-target is observed, functional assays are crucial to understand the physiological relevance of this interaction. The specific assay will depend on the nature of the off-target. For example, if binding to a specific GPCR is identified, a downstream signaling assay (e.g., measuring changes in intracellular calcium or cAMP levels) would be performed to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in cross-reactivity profiling, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Functional Assays cluster_assessment Selectivity Assessment start This compound kinase_panel Broad Kinase Panel (>400 Kinases) start->kinase_panel gpcr_panel GPCR Panel (e.g., SafetyScreen44™) start->gpcr_panel dose_response Dose-Response Curves (IC50/EC50 Determination) kinase_panel->dose_response Identified Hits gpcr_panel->dose_response Identified Hits cetsa Cellular Thermal Shift Assay (Target Engagement) dose_response->cetsa functional_assay Functional Assays (e.g., Calcium Flux, cAMP) dose_response->functional_assay selectivity_profile Comprehensive Selectivity Profile cetsa->selectivity_profile functional_assay->selectivity_profile

Caption: A typical workflow for cross-reactivity profiling of a small molecule.

signaling_pathway compound This compound receptor Hypothetical GPCR (Off-Target) compound->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters Level downstream_effect Downstream Cellular Effect second_messenger->downstream_effect Leads to

Caption: A hypothetical GPCR signaling pathway potentially modulated by an off-target interaction.

Conclusion

References

A Researcher's Guide to Comparative Docking Studies of Bromophenyl Piperidinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, particularly in the development of anticancer agents, piperidinone scaffolds represent a promising area of investigation. This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of bromophenyl piperidinone isomers, a class of compounds with significant therapeutic potential. By leveraging computational methods, researchers can predict binding affinities and interaction modes with biological targets, thereby accelerating the identification of lead candidates.

Quantitative Comparison of Bromophenyl Piperidinone Isomers

Molecular docking simulations provide quantitative metrics to compare the binding potential of different isomers. The primary metric is the binding energy (or docking score), which estimates the binding affinity between a ligand and its target protein; a more negative value typically indicates a stronger interaction.[1] Other important metrics include the estimated inhibition constant (Ki) and ligand efficiency (LE). The following table presents illustrative data from a hypothetical docking study of bromophenyl piperidinone isomers against the MDM2 protein, a key regulator of the p53 tumor suppressor and a relevant target for piperidinone-based inhibitors.[2]

CompoundIsomer PositionBinding Energy (kcal/mol)Estimated Ki (nM)Ligand Efficiency (LE)Key Interacting Residues
Compound A ortho-bromo-8.51500.35LEU54, GLY58, ILE61, VAL93
Compound B meta-bromo-9.2750.38LEU54, GLY58, VAL93, HIS96
Compound C para-bromo-8.91100.37GLY58, ILE61, VAL93, TYR100
Reference Nutlin-3a--10.5300.41

Note: This data is illustrative and intended to serve as a template for presenting results from a comparative docking study.

Experimental Protocols for Comparative Docking

The reliability of in silico docking results is highly dependent on the meticulous application of established protocols.[3] A generalized workflow for a comparative docking study is outlined below.

2.1. Protein Preparation

  • Structure Acquisition: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For this example, the human MDM2 protein (PDB ID: 4HG7) would be selected.

  • Preparation: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential protein chains.[4] Hydrogen atoms are added, and appropriate charges are assigned using a molecular modeling software package such as AutoDock Tools or Schrödinger's Protein Preparation Wizard.

2.2. Ligand Preparation

  • Structure Generation: The 2D structures of the bromophenyl piperidinone isomers (ortho, meta, and para) are drawn using a chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their energy is minimized to obtain stable conformations. This can be performed using software like Avogadro or the ligand preparation tools within docking software suites.

2.3. Molecular Docking Simulation

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.[3] The dimensions and center of the grid are chosen to encompass the known binding pocket of the reference ligand.

  • Docking Algorithm: A docking program such as AutoDock Vina, Glide, or GOLD is used to perform the simulation.[3][5][6] These programs utilize search algorithms, like the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the active site.[3]

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity.[7] The pose with the most favorable score is selected as the predicted binding mode.

2.4. Analysis of Results

The docking results are analyzed to identify the best-ranked pose for each isomer based on the docking score. The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed to understand the structural basis of binding.[3]

Visualization of the Docking Workflow

A clear visualization of the experimental workflow is crucial for understanding the logical sequence of a comparative docking study. The following diagram, generated using the DOT language for Graphviz, illustrates the key stages of the process.

docking_workflow cluster_prep Preparation Phase cluster_sim Docking Simulation cluster_analysis Results Analysis protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Isomer Generation & Optimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Poses & Binding Energies docking->analysis comparison Comparative Analysis of Isomers analysis->comparison

A generalized workflow for a comparative molecular docking study.

This guide provides a foundational methodology for researchers to conduct and present comparative docking studies of bromophenyl piperidinone isomers. By following these protocols and utilizing clear data presentation and visualization, the scientific community can more effectively evaluate the potential of these compounds as novel therapeutic agents.

References

Efficacy of Piperidin-2-one Derivatives as Factor XIa Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of piperidin-2-one derivatives as Factor XIa (FXIa) inhibitors against standard anticoagulant compounds. Due to the limited publicly available data on the specific compound "1-(2-Bromophenyl)piperidin-2-one," this guide will focus on a well-characterized derivative from the same class, designated as compound 62 in recent literature, to provide a representative comparison.

The piperidin-2-one scaffold has emerged as a promising framework for the development of novel anticoagulants targeting Factor XIa. Inhibition of FXIa is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases, potentially offering a safer alternative to traditional anticoagulants with a reduced risk of bleeding.

Comparative Efficacy of Piperidin-2-one Derivatives

Recent studies have highlighted a series of piperidin-2-one derivatives as potent and selective inhibitors of FXIa. Among these, compound 62 has been identified as a clinical candidate, demonstrating significant antithrombotic efficacy in preclinical models.

The following table summarizes the in vitro potency of representative piperidin-2-one derivatives against FXIa and other related serine proteases to showcase their selectivity.

CompoundFXIa IC50 (nM)Thrombin IC50 (nM)Trypsin IC50 (nM)Plasmin IC50 (nM)
Compound 42 0.8>10000>10000>10000
Compound 62 0.5>10000>10000>10000

Data sourced from studies on novel piperidin-2-one derivatives as FXIa inhibitors.

In vivo studies in a rabbit arteriovenous (AV) shunt model have demonstrated the dose-dependent antithrombotic efficacy of these compounds. Compound 62, in particular, has shown good oral bioavailability in rats (31%) and dogs (42%), a critical characteristic for a clinical candidate.

Comparison with Standard Anticoagulants

While direct head-to-head clinical trial data is not yet available, the preclinical profile of piperidin-2-one derivatives like compound 62 can be conceptually compared to established anticoagulants.

Compound/ClassMechanism of ActionKey Efficacy MarkerNotable Side Effects
Piperidin-2-one Derivatives (e.g., Cmpd 62) Factor XIa InhibitionInhibition of thrombus formation in arterial and venous thrombosis modelsPreclinical data suggests a potentially lower bleeding risk
Warfarin Vitamin K AntagonistINR (International Normalized Ratio)High bleeding risk, numerous drug-drug and food-drug interactions
Rivaroxaban (Xarelto) Direct Factor Xa InhibitorInhibition of thrombus formationBleeding
Apixaban (Eliquis) Direct Factor Xa InhibitorInhibition of thrombus formationBleeding
Dabigatran (Pradaxa) Direct Thrombin InhibitorInhibition of thrombus formationBleeding, dyspepsia

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of piperidin-2-one derivatives.

In Vitro FXIa Inhibition Assay
  • Enzyme and Substrate: Human Factor XIa is used as the target enzyme. A fluorogenic substrate, such as Boc-Gln-Ala-Arg-AMC, is utilized.

  • Assay Buffer: The assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2, and 0.1% BSA).

  • Procedure:

    • The test compound (e.g., Compound 62) is pre-incubated with human FXIa in the assay buffer for a specified period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

  • Data Analysis: The initial reaction rates are determined, and the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated by fitting the data to a four-parameter logistic equation.

Rabbit Arteriovenous (AV) Shunt Thrombosis Model
  • Animal Model: Male New Zealand White rabbits are used.

  • Procedure:

    • An extracorporeal AV shunt is created by cannulating the carotid artery and the jugular vein.

    • A cotton thread is placed within a section of the shunt tubing to induce thrombus formation.

    • The test compound is administered intravenously or orally at various doses prior to the initiation of blood flow through the shunt.

    • Blood is allowed to circulate through the shunt for a defined period (e.g., 20 minutes).

    • After the circulation period, the cotton thread with the formed thrombus is removed and weighed.

  • Data Analysis: The percentage inhibition of thrombus formation is calculated by comparing the thrombus weight in the treated groups to that in the vehicle-treated control group.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

Factor XIa Inhibition Pathway Intrinsic_Pathway Intrinsic Pathway Activation FXIIa Factor XIIa Intrinsic_Pathway->FXIIa FXIa Factor XIa FXIIa->FXIa FIXa Factor IXa FXIa->FIXa Thrombin_Generation Thrombin Generation FIXa->Thrombin_Generation Fibrin_Clot Fibrin Clot Formation Thrombin_Generation->Fibrin_Clot Piperidin_2_one Piperidin-2-one Derivative Piperidin_2_one->FXIa

Caption: Mechanism of action for piperidin-2-one derivatives.

In Vitro FXIa Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series Pre_incubation Pre-incubate FXIa with Compound Compound_Dilution->Pre_incubation Enzyme_Prep Prepare FXIa Solution Enzyme_Prep->Pre_incubation Substrate_Prep Prepare Substrate Solution Initiation Add Substrate to Initiate Reaction Substrate_Prep->Initiation Pre_incubation->Initiation Measurement Measure Fluorescence Initiation->Measurement Rate_Calculation Calculate Initial Reaction Rates Measurement->Rate_Calculation IC50_Determination Determine IC50 Value Rate_Calculation->IC50_Determination

Caption: Workflow for determining in vitro FXIa inhibition.

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative analysis of "1-(2-Bromophenyl)piperidin-2-one," a compound of interest in pharmaceutical research and development. Due to the absence of publicly available validated methods for this specific analyte, this document outlines hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. These have been developed based on established analytical principles for structurally similar compounds, including bromophenyl and piperidinone derivatives.[1][2][3][4][5][6]

The presented methods are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Physicochemical Properties of this compound (and related compounds)

A precise understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods. While experimental data for this compound is scarce, properties of analogous compounds provide valuable insights.

PropertyValue (Estimated/Analogous)Source
Molecular FormulaC₁₁H₁₂BrNO[7]
Molecular Weight254.12 g/mol [7]
AppearanceLikely a liquid or low-melting solid[8]
Density~1.339 g/mL (for 1-(2-Bromophenyl)piperidine)[8]
PolarityModerately polar[9]
UV AbsorbanceExpected due to the bromophenyl group[10]

Comparison of Proposed Analytical Methods

Two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), are proposed for the quantification of this compound. The selection of a method will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and laboratory instrumentation availability.

ParameterHPLC-UV Method (Proposed)GC-MS Method (Proposed)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection and quantification based on mass-to-charge ratio.
Stationary Phase C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane)
Mobile Phase/Carrier Gas Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)Helium
Detection UV Detector (e.g., at 254 nm)Mass Spectrometer (Electron Ionization)
Sample Preparation Dissolution in a suitable solvent (e.g., Acetonitrile/Water)Extraction with an organic solvent (e.g., Ethyl Acetate) followed by optional derivatization.
Advantages Robust, widely available, suitable for routine analysis. Good for moderately polar, non-volatile compounds.High sensitivity and selectivity, provides structural information for peak identification.
Limitations Lower sensitivity compared to MS, potential for interference from co-eluting compounds.Requires the analyte to be volatile and thermally stable, or to be derivatized.

Detailed Experimental Protocols

The following sections provide detailed protocols for the proposed analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantification of this compound in various sample matrices.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in acetonitrile/water (50:50 v/v) to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it suitable for trace analysis and confirmation of identity.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% phenyl polysiloxane).

  • Helium (carrier gas, 99.999% purity).

  • Ethyl acetate (GC grade).

  • Reference standard of this compound.

2. GC-MS Conditions:

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Perform a liquid-liquid extraction of the sample with ethyl acetate. Concentrate the organic extract under a stream of nitrogen and reconstitute in a known volume of ethyl acetate to a concentration within the calibration range.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the proposed analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis start_gc Weigh Sample/Standard extract Extract with Ethyl Acetate start_gc->extract concentrate Concentrate & Reconstitute extract->concentrate inject_gc Inject into GC-MS concentrate->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_ms Mass Spectrometry Detection separate_gc->detect_ms tic Generate Total Ion Chromatogram (TIC) detect_ms->tic integrate_tic Integrate Peak Area tic->integrate_tic quantify_tic Quantify using Calibration Curve integrate_tic->quantify_tic

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(2-Bromophenyl)piperidin-2-one, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on information for closely related brominated phenylpiperidine compounds and established protocols for the disposal of halogenated organic waste.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to understand its potential hazards. Based on data for analogous compounds, this substance should be treated as hazardous.

Key Hazard Data Summary for Analogous Brominated Phenylpiperidine Compounds

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Note: This data is for related compounds and should be used as a conservative guide for this compound.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant dust is generated, a respirator may be necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as listed above.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Spill Debris: Place the swept-up solid or the absorbent material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as acetone or ethanol) and paper towels. The used cleaning materials are also considered hazardous waste and must be placed in the same waste container.

  • Label and Seal: Securely close the waste container and label it as "Hazardous Waste" with the full chemical name: "this compound" and a description of the contents (e.g., "Spill Debris").

  • Seek Medical Attention: If exposure occurs, wash the affected skin or eyes immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste must be handled as regulated hazardous waste. As a halogenated organic compound, it requires specific disposal pathways.

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation & Labeling cluster_2 Final Disposal A Unused/Expired This compound D Segregate as Halogenated Organic Waste A->D B Contaminated Labware (glassware, gloves, etc.) B->D C Spill Cleanup Debris C->D E Select Appropriate Waste Container (HDPE or glass) D->E F Affix 'Hazardous Waste' Label with Chemical Name and Hazards E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Licensed Hazardous Waste Disposal Company G->H I Complete Waste Manifest and Transfer Custody H->I J Incineration at a Permitted Facility I->J

Caption: Disposal workflow for this compound.

Experimental Protocol for Waste Disposal:

  • Waste Segregation:

    • Crucially, never mix halogenated organic waste with non-halogenated waste. [1][2] This is due to different disposal requirements and costs.

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, in a dedicated waste stream.

  • Container Selection and Labeling:

    • Choose a robust, leak-proof container compatible with the waste, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[3]

    • As soon as the first item of waste is added, the container must be labeled with the words "Hazardous Waste".[1]

    • The label must also include the full chemical name, "this compound", and identify the associated hazards (e.g., Toxic, Irritant). Do not use abbreviations.

  • Waste Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the waste container closed at all times except when adding waste.[3] This prevents the release of vapors and reduces the risk of spills.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash. [4]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]

    • Follow all institutional, local, and national regulations for hazardous waste disposal. The typical final disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[6]

  • Empty Container Management:

    • An "empty" container that held this compound must still be managed as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate (the solvent used for rinsing) must be collected and disposed of as halogenated liquid hazardous waste.[7]

    • Once triple-rinsed, deface or remove the original label, and the container can typically be disposed of as non-hazardous waste or recycled according to your institution's policies.[7]

References

Personal protective equipment for handling 1-(2-Bromophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1-(2-Bromophenyl)piperidin-2-one. The following procedures are based on the known hazards of structurally similar compounds and are designed to ensure the safe management of this chemical in a laboratory environment.

Hazard Summary: Based on data from similar bromophenyl-piperidine derivatives, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] All handling of this compound should be conducted with the assumption that it is hazardous.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE for different laboratory operations.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving with nitrile gloves.[5][6][7]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[5]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves.[5]For responding to spills or uncontrolled releases of the compound.[5]

Experience with similar dry, solid compounds suggests that polychloroprene, nitrile rubber, butyl rubber, fluorocaoutchouc, and polyvinyl chloride are suitable glove materials where abrasive particles are not present.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a controlled laboratory environment.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify the availability and proper functioning of an eyewash station and safety shower.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • All weighing and transferring of the solid compound must be conducted within a chemical fume hood to minimize inhalation exposure.

    • Use spark-proof tools and equipment.[9]

    • Avoid the generation of dust.[8][9] If dust is unavoidable, use appropriate respiratory protection.

    • Keep containers tightly closed when not in use.[2][4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and dispose of PPE in the designated waste containers.

    • Wash hands thoroughly with soap and water after removing gloves.[2][4][8]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous solid chemical waste.[10]

    • Contaminated Materials: Dispose of all contaminated items (e.g., gloves, weigh boats, pipette tips) in a designated hazardous waste container.

    • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone).[10] Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the full chemical name and associated hazards.[10]

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup by a licensed disposal company.[1]

  • Regulatory Compliance:

    • All disposal activities must be conducted in consultation with the local waste disposal authority and in accordance with national and regional regulations.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Verify Fume Hood & Safety Equipment b Don Appropriate PPE a->b c Weigh & Transfer in Fume Hood b->c Proceed to handling d Perform Experiment c->d e Decontaminate Work Area & Equipment d->e Experiment complete f Segregate & Label Waste e->f g Remove & Dispose of PPE f->g i Store Waste for Licensed Disposal f->i h Wash Hands g->h

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.